molecular formula C10H9NO2S B1316427 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one CAS No. 2104-03-2

4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one

Cat. No.: B1316427
CAS No.: 2104-03-2
M. Wt: 207.25 g/mol
InChI Key: VRGOXHGWPUMECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-13-8-4-2-7(3-5-8)9-6-14-10(12)11-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGOXHGWPUMECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508682
Record name 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2104-03-2
Record name 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structure Elucidation of 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one: A Methodical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. The process requires a meticulous, multi-technique approach to unambiguously determine the atomic connectivity and stereochemistry of a molecule. This guide provides a comprehensive walkthrough of the structure elucidation process for 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one, a heterocyclic compound featuring the biologically significant thiazolone scaffold.[1] We will explore the logical workflow from initial synthesis and purification to the integrated analysis of high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and a full suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The causality behind each experimental choice is detailed, providing a framework for researchers to apply to their own small molecule characterization challenges.

Introduction: The Significance of the Thiazolone Scaffold

The 1,3-thiazol-2(3H)-one, or thiazolidinone, core is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific substitution pattern, such as the 4-(4-methoxyphenyl) group in our target molecule, can significantly modulate this activity. Therefore, unambiguous confirmation of the structure of such derivatives is a critical prerequisite for any further investigation, including structure-activity relationship (SAR) studies and preclinical development.

This guide is structured to mirror the logical progression of an actual research workflow, emphasizing the synergy between different analytical techniques.

Synthesis and Purification

A robust structural elucidation begins with a pure sample. A common and effective method for the synthesis of the 4-arylthiazole core is the Hantzsch Thiazole Synthesis.[3][4][5] This method involves the condensation of an α-haloketone with a thioamide.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The synthesis of 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one can be conceptually approached via a modified Hantzsch synthesis. The key precursors would be 2-bromo-1-(4-methoxyphenyl)ethan-1-one and thiourea. The reaction proceeds through nucleophilic attack of the thioamide sulfur on the α-halocarbonyl, followed by intramolecular cyclization and dehydration to form the thiazole ring.[3][4]

Hantzsch_Synthesis cluster_product Product Formation R1 2-bromo-1-(4-methoxyphenyl)ethan-1-one plus + R2 Thiourea Int1 S-Alkylation Intermediate R2->Int1 1. S-Nucleophilic Attack Int2 Cyclized Intermediate (Hemiaminal) Int1->Int2 2. Intramolecular   Cyclization Prod 4-(4-methoxyphenyl)-1,3-thiazol-2-amine Int2->Prod 3. Dehydration Hydrolysis Hydrolysis FinalProd 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one Hydrolysis->FinalProd

Caption: Conceptual workflow for Hantzsch synthesis and subsequent modification.

Experimental Protocol: Purification
  • Reaction Quenching & Extraction: Upon reaction completion (monitored by TLC), the mixture is cooled and poured into a beaker containing a 5% Na2CO3 solution to neutralize acid byproducts.[3] The resulting precipitate is collected.

  • Filtration: The crude product is isolated by vacuum filtration through a Büchner funnel, washing the filter cake with deionized water to remove inorganic salts.[3]

  • Recrystallization/Chromatography: The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure compound. Purity is assessed by TLC and melting point determination.

Foundational Analysis: Molecular Formula and Unsaturation

The first step in elucidating the structure of an unknown pure compound is to determine its molecular formula. This is authoritatively achieved using High-Resolution Mass Spectrometry (HRMS).

High-Resolution Mass Spectrometry (HRMS)

Causality: Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places.[6] This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions (isobars).[6] For example, C6H12 (84.0939 Da) is readily distinguished from C5H8O (84.0575 Da).[6]

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., acetonitrile/water).

  • Ionization: The sample is introduced into the ESI source, where a high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leaving protonated molecules [M+H]+ in the gas phase.

  • Analysis: The ions are accelerated into the time-of-flight analyzer. The time taken to travel the flight tube is precisely measured, which corresponds to the ion's m/z.

  • Data Processing: The instrument software uses the highly accurate m/z value to calculate possible elemental compositions within a narrow mass tolerance (typically <5 ppm).[7]

Representative Data & Interpretation: For 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one (C10H9NO2S):

  • Expected Exact Mass: 207.0354 Da

  • Expected [M+H]+: 208.0427 Da

  • HRMS Result (Hypothetical): [M+H]+ found at m/z = 208.0425.

Degree of Unsaturation (DoU)

Once the molecular formula is confirmed, the Degree of Unsaturation (DoU) is calculated to determine the total number of rings and/or multiple bonds.

Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

  • For C10H9NO2S: DoU = 10 + 1 - (9/2) + (1/2) = 7

  • Interpretation: The result of 7 indicates a significant degree of unsaturation. We anticipate a benzene ring (DoU=4), a carbonyl group (C=O, DoU=1), and a thiazole ring containing a double bond (DoU=2 for the ring and C=C bond), which perfectly accounts for the calculated value.

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond).

  • Pressure is applied to ensure good contact.

  • The infrared spectrum is recorded.

Representative Data & Interpretation:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3200MediumN-H StretchThe N-H bond in the thiazolidinone ring is expected in this region. The broadness can indicate hydrogen bonding in the solid state.[8]
~3050Medium-WeakAromatic C-H StretchStretching vibrations for sp² C-H bonds on the phenyl and thiazole rings.
~2950WeakAliphatic C-H StretchStretching for the sp³ C-H bonds of the methoxy group.
~1685 Strong C=O Stretch (Amide) This is a key diagnostic peak. The position is characteristic of a five-membered lactam (a cyclic amide), like the thiazolidinone ring.[1][9]
~1610, ~1510Strong, SharpC=C Stretch (Aromatic)Characteristic skeletal vibrations of the benzene ring.
~1250StrongC-O Stretch (Aryl Ether)Asymmetric C-O-C stretching of the methoxy group.
~1180MediumC-N StretchStretching of the C-N bond within the thiazolidinone ring.
~680MediumC-S StretchCharacteristic vibration for the C-S bond in the heterocyclic ring.

The Blueprint of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides a complete picture of atomic connectivity.

¹H NMR Spectroscopy - Proton Environment Analysis

¹H NMR provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Representative Data & Interpretation (400 MHz, DMSO-d6):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & 2D Correlation Evidence
~11.5Broad Singlet1HH-3 (N-H)Labile proton, broad signal. Disappears upon D₂O shake. No HSQC correlation.
~7.65Doublet2HH-2', H-6' Aromatic protons ortho to the thiazole ring. They are deshielded by the ring's electron-withdrawing nature. COSY: No coupling. HMBC: Correlates to C-4, C-4', and C-3'/5'.
~7.00Doublet2HH-3', H-5' Aromatic protons meta to the thiazole ring, ortho to the OMe group. Shielded by the electron-donating OMe group. COSY: Coupled to H-2'/6'. HMBC: Correlates to C-1', C-4', and C-2'/6'.
~6.80Singlet1HH-5 Olefinic proton on the thiazole ring. Its chemical shift is characteristic of such heterocycles.[10] COSY: No coupling. HMBC: Correlates to C-2, C-4, and C-1'.
3.80Singlet3H-OCH₃ Characteristic shift for a methoxy group. COSY: No coupling. HMBC: Correlates to C-4'.
¹³C NMR Spectroscopy - Carbon Skeleton Analysis

¹³C NMR reveals the number of unique carbon environments in the molecule. DEPT-135 experiments can further distinguish between CH, CH₂, and CH₃ carbons.

Representative Data & Interpretation (100 MHz, DMSO-d6):

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale & 2D Correlation Evidence
~170.0No SignalC-2 (C=O)Carbonyl carbon in a five-membered ring, significantly downfield. HMBC: Correlates with H-5 and H-3 (N-H).
~159.0No SignalC-4' Aromatic carbon attached to the electron-donating OMe group. HSQC: No correlation. HMBC: Correlates with H-2'/6', H-3'/5', and the OMe protons.
~145.0No SignalC-4 Quaternary sp² carbon of the thiazole ring attached to the phenyl group. HSQC: No correlation. HMBC: Correlates with H-5 and H-2'/6'.
~128.0CHC-2', C-6' Aromatic carbons ortho to the thiazole ring. HSQC: Correlates with H-2'/6'.
~125.0No SignalC-1' Quaternary aromatic carbon ipso to the thiazole ring. HSQC: No correlation. HMBC: Correlates with H-2'/6' and H-5.
~114.5CHC-3', C-5' Aromatic carbons meta to the thiazole ring, shielded by the OMe group. HSQC: Correlates with H-3'/5'.
~108.0CHC-5 Olefinic carbon of the thiazole ring. HSQC: Correlates with H-5.
55.5CH₃-OCH₃ Characteristic shift for a methoxy carbon. HSQC: Correlates with the OMe protons.
2D NMR Spectroscopy - Assembling the Pieces

2D NMR is essential for unambiguously connecting the protons and carbons identified in the 1D spectra.[11][12]

NMR_Workflow H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies Coupled Protons HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Assigns Protonated Carbons Structure Final Structure COSY->Structure Confirms Spin Systems HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC HMBC->Structure Connects Fragments via 2-3 Bond Couplings Elucidation_Summary HRMS HRMS (C₁₀H₉NO₂S) Structure Confirmed Structure: 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one HRMS->Structure Molecular Formula IR IR Spectroscopy (C=O, N-H, C-O) IR->Structure Functional Groups NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Count) NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Map) NMR_1D->NMR_2D Provides Basis for 2D Experiments NMR_2D->Structure Definitive Connectivity

Caption: Summary of the self-validating system for structure elucidation.

The HRMS data provides the exact molecular formula, which is then corroborated by the proton and carbon counts from 1D NMR. The IR spectrum confirms the presence of key functional groups predicted by the formula. Finally, the complete suite of 2D NMR experiments acts as a blueprint, connecting every atom and fragment into the single, unambiguous structure of 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one. This self-validating system, where each piece of data supports the others, exemplifies a rigorous and trustworthy approach to chemical structure elucidation.

References

  • Boruah, P., Deka, B., Sarma, J. C., & Boruah, R. C. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231. [Link]

  • Pop, R., Moldovan, F., Crișan, O., Oniga, O., & Vlase, L. (2021). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Molbank, 2021(1), M1195. [Link]

  • Mahesha, N., Yathirajan, H. S., Nagma Banu, H. A., Kalluraya, B., & Jasinski, J. P. (2022). 1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. IUCrData, 7(11). [Link]

  • ResearchGate. (n.d.). FTIR spectra data (wave number ύ) cm-1 of the thiazolidinone derivatives (IX) a-e. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Shimadzu Corporation. (2023, March 27). Formula Prediction in HRMS Analysis on LC Q TOF [Video]. YouTube. [Link]

  • Mahesha, N., Yathirajan, H. S., Nagma Banu, H. A., Kalluraya, B., & Jasinski, J. P. (2022). 1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. IUCrData, 7(11). [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • The Organic Chemistry Tutor. (2019, March 18). Formula determination by high resolution mass spectrometry [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. Biointerface Research in Applied Chemistry, 11(6), 13806-13828. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). [Link]

  • Leah4sci. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of some new thiazolidinone derivatives containing indole ring. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Ayyash, A. F. (2023). Design and Synthesis of Novel Bis Thiazolo[4,5-c]Isoxazolines Bearing 1,2,4-triazole Ring Derived From the Chalcones. Iraqi Journal of Science, 64(10), 4942-4957. [Link]

  • Mahesha, N., Yathirajan, H. S., Nagma Banu, H. A., Kalluraya, B., & Jasinski, J. P. (2022). 1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. IUCrData, 7(11). [Link]

  • Kumar, A., Kumar, S., & Kumar, R. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(8), 13936-13951. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Study of New Thiazolidinone Derivatives Containing Oxazole Moiety. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. (2016, April 8). How molecular formula is generated in HRMS?. [Link]

  • University of California, San Diego. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

  • University College London. (n.d.). Chemical shifts. [Link]

  • Thapa, B., & Singh, O. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research, 14(9), 4279-4293. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of (3S,4R)-4-fluoro-3-(4-methoxyphenyl). PubChem. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

  • The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

  • CUTM Courseware. (n.d.). Thiazole. [Link]

  • National Center for Biotechnology Information. (n.d.). 3′-(4-Methoxyphenyl)-4′-phenyl-3H,4′H-spiro[1-benzothiophene-2,5′-isoxazol]-3-one. PubChem. [Link]

Sources

The Therapeutic Potential of 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-thiazol-2(3H)-one nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. The incorporation of a 4-methoxyphenyl substituent at the 4-position of this heterocyclic system presents a compelling strategy for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the biological activities associated with 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one derivatives. We will explore their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, delving into the mechanistic underpinnings of these activities. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction: The 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one Scaffold - A Privileged Structure in Drug Discovery

The thiazole ring is a fundamental heterocyclic motif present in numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for the design of enzyme inhibitors and receptor modulators. The 1,3-thiazol-2(3H)-one variant, in particular, offers a versatile platform for chemical modification at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The addition of a 4-methoxyphenyl group at the 4-position is a deliberate design choice aimed at enhancing biological activity. The methoxy group can act as a hydrogen bond acceptor and influence the overall lipophilicity and metabolic stability of the molecule. Furthermore, the phenyl ring can engage in π-π stacking and hydrophobic interactions within biological targets. This guide will explore the synergistic effect of these structural features on the diverse biological activities of 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one derivatives.

Anticancer Activity: Targeting the Hallmarks of Cancer

Thiazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][3] Derivatives of the 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one scaffold are hypothesized to exert their anticancer effects through multiple mechanisms.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of thiazole derivatives is often attributed to their ability to interfere with critical cellular processes.[4][5] For 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one derivatives, several potential mechanisms of action are proposed based on studies of related compounds:

  • Enzyme Inhibition: These compounds may act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases (e.g., VEGFR-2) and histone deacetylases.[3][6] The methoxyphenyl group can play a crucial role in binding to the active sites of these enzymes.

  • Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.[1]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at specific checkpoints, such as G1/S or G2/M phases.[3]

  • Inhibition of Tubulin Polymerization: Some thiazole-containing compounds have been found to disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[7]

anticancer_mechanism Thiazole_Derivative 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one Derivative Enzyme_Inhibition Enzyme Inhibition (e.g., VEGFR-2, Kinases) Thiazole_Derivative->Enzyme_Inhibition Apoptosis Induction of Apoptosis Thiazole_Derivative->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Thiazole_Derivative->Cell_Cycle_Arrest Tubulin_Inhibition Tubulin Polymerization Inhibition Thiazole_Derivative->Tubulin_Inhibition Cancer_Cell_Death Cancer Cell Death Enzyme_Inhibition->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death Tubulin_Inhibition->Cancer_Cell_Death

Caption: Potential anticancer mechanisms of 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one derivatives.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for the initial screening of potential anticancer compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation: Anticancer Activity of Related Thiazole Derivatives

While specific data for 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one derivatives is limited, the following table summarizes the anticancer activity of structurally related thiazole compounds to provide a benchmark for potential efficacy.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
4-Chlorophenylthiazolyl derivativeMDA-MB-231 (Breast)3.52[3]
3-Nitrophenylthiazolyl derivativeMDA-MB-231 (Breast)1.21[3]
2-Thioxo-thiazolo[4,5-d]pyrimidineA375 (Melanoma)Varies[8]
4-(4-Bromophenyl)-thiazol-2-amineMCF-7 (Breast)Active[9]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria and fungi poses a significant threat to global health. Thiazole derivatives have been extensively investigated for their antimicrobial properties, and the 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one scaffold represents a promising avenue for the development of new anti-infective agents.[2][10]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial action of thiazole derivatives is believed to involve the disruption of essential microbial processes:

  • Enzyme Inhibition: These compounds may inhibit microbial enzymes that are crucial for cell wall synthesis, DNA replication, or protein synthesis.[2]

  • Membrane Disruption: The lipophilic nature of the 4-methoxyphenyl group may facilitate the insertion of the molecule into the microbial cell membrane, leading to increased permeability and cell death.

  • Biofilm Inhibition: Some thiazole derivatives have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are highly resistant to antibiotics.

antimicrobial_workflow Start Start: Prepare bacterial/fungal suspension Prepare_Compounds Prepare serial dilutions of 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one derivatives Start->Prepare_Compounds Inoculation Inoculate 96-well plates containing compounds with microbial suspension Prepare_Compounds->Inoculation Incubation Incubate at 37°C for 24 hours Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) by visual inspection or absorbance reading Incubation->MIC_Determination End End: Report MIC values MIC_Determination->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: Serial dilutions of the test compound are incubated with a standardized inoculum of the microorganism in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of the 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Data Presentation: Antimicrobial Activity of Related Thiazole Derivatives

The following table presents the antimicrobial activity of some thiazole derivatives against various pathogens.

Compound ClassMicroorganismMIC (mg/mL)Reference
Heteroaryl(aryl) thiazole derivativeS. aureus (MRSA)0.23-0.7[2]
Heteroaryl(aryl) thiazole derivativeP. aeruginosa0.23-0.7[2]
4-(4-Bromophenyl)-thiazol-2-amineS. aureus16.1 µM[9]
4-(4-Bromophenyl)-thiazol-2-amineE. coli16.1 µM[9]

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in the pathogenesis of a wide range of diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Thiazole derivatives have emerged as promising candidates for the development of novel anti-inflammatory and antioxidant agents.[11]

Mechanism of Action: Quenching Inflammation and Oxidative Stress

The anti-inflammatory and antioxidant effects of 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one derivatives are likely mediated by:

  • Inhibition of Pro-inflammatory Enzymes: These compounds may inhibit the activity of enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation.[12]

  • Scavenging of Reactive Oxygen Species (ROS): The thiazole ring and the methoxyphenyl group can act as electron donors, enabling them to scavenge free radicals and other reactive oxygen species that cause cellular damage.

  • Modulation of Inflammatory Signaling Pathways: Thiazole derivatives may interfere with pro-inflammatory signaling pathways, such as the NF-κB pathway.

Experimental Protocol: In Vitro Anti-inflammatory Activity (COX Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate in the presence of arachidonic acid.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Compound Incubation: Incubate the enzyme with various concentrations of the test compounds in a suitable buffer.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: Monitor the change in absorbance of the chromogenic substrate over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.

Experimental Protocol: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method for evaluating the antioxidant activity of compounds.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to a yellow-colored compound. The decrease in absorbance is proportional to the antioxidant activity.

Step-by-Step Methodology:

  • DPPH Solution Preparation: Prepare a solution of DPPH in methanol.

  • Compound Incubation: Add various concentrations of the test compounds to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Conclusion and Future Directions

The 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one scaffold holds significant promise for the development of novel therapeutic agents with a wide range of biological activities. The presence of the thiazole ring and the 4-methoxyphenyl substituent provides a unique combination of structural features that can be exploited to design potent and selective inhibitors of various biological targets. While the direct investigation of this specific scaffold is still in its early stages, the extensive research on related thiazole derivatives provides a strong rationale for its further exploration.

Future research should focus on the synthesis and biological evaluation of a diverse library of 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one derivatives. In-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways responsible for their observed biological effects. Furthermore, structure-activity relationship (SAR) studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately paving the way for their development as novel therapeutics for the treatment of cancer, infectious diseases, and inflammatory disorders.

References

  • Abdelhamid, A. O., Gomha, S. M., Abdelrehem, N. A., Shalaby, A. M., & Kandeel, S. M. (2018). Synthesis and biological evaluation of some novel thiadiazole-benzofuran hybrids as potential antitumor agents. Synthetic Communications, 48(6), 677–684. [Link]

  • El-Sayed, M. A., El-Gazzar, M. G., & El-Essawy, F. A. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5643. [Link]

  • Al-Ostath, A., El-Sayed, M. A., & El-Gazzar, M. G. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7329. [Link]

  • Jovanović, M., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Pharmaceuticals, 14(11), 1105. [Link]

  • Mudgil, S., Kumar, M., Lamba, P., Nehra, B., & Rani, P. (2023). Synthesis, Anti-Inflammatory and Antimicrobial Evaluation of Novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-One Derivatives. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4483. [Link]

  • Sagan, J., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(18), 6524. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. ResearchGate. [Link]

  • Gomha, S. M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(18), 5483. [Link]

  • Kumar, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports, 13(1), 3624. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10893. [Link]

  • El-Sayed, M. A., et al. (2023). Synthesis and evaluation of anti-inflammatory and analgesic activity of some substituted thiazolyl and thaizolidinonyl tetrahydronapthalene derivatives. ResearchGate. [Link]

  • Abdel-Aziz, S. A., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351369. [Link]

  • Gualtieri, M., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(8), 3505. [Link]

  • Istrate, A. M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. [Link]

  • Li, C., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(8), 2463–2474. [Link]

  • Kumar, A., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. ChemistrySelect, 9(32), e202401039. [Link]

  • Joseph, A., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Molecules, 28(13), 5129. [Link]

  • Popiołek, Ł., & Sławiński, J. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1804. [Link]

  • Popiołek, Ł., & Sławiński, J. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]

  • Joseph, A., et al. (2013). Synthesis, in vitro anticancer and antioxidant activity of thiadiazole substituted thiazolidin-4-ones. Acta Pharmaceutica, 63(3), 397-408. [Link]

  • Li, C., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. PubMed. [Link]

  • Mohammad, H., et al. (2018). In vitro and in silico studies of antimicrobial activity. Letters in Drug Design & Discovery, 16(2), 160-173. [Link]

  • Sravani, G., et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 106-110. [Link]

  • Li, C., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [Link]

Sources

Elucidating the Anticancer Mechanism of 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one: A Postulated Mechanism and Experimental Roadmap

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,3-thiazol-2(3H)-one (thiazolone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide focuses on a specific derivative, 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one, a compound of interest for oncological applications. While direct, in-depth mechanistic studies on this precise molecule are not yet prevalent in the public domain, its structural features, particularly the thiazole core and the 4-methoxyphenyl substituent, allow for the formulation of robust, testable hypotheses based on extensive research into analogous compounds. This document presents a postulated mechanism of action (MoA) for 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one, centered on the primary hypothesis of tubulin polymerization inhibition . Secondary hypotheses involving the inhibition of key oncogenic signaling kinases are also considered. We provide a comprehensive, field-proven experimental roadmap designed to systematically investigate and validate these proposed mechanisms, offering researchers and drug development professionals a self-validating system for MoA elucidation.

Part 1: The Thiazole Scaffold: A Privileged Structure in Oncology

The thiazole ring is a cornerstone of heterocyclic chemistry and a recurring motif in a multitude of pharmacologically active agents.[1] Its utility in oncology is particularly noteworthy, as the scaffold is present in natural products and synthetic drugs that exhibit potent anticancer activity.[2] The nitrogen and sulfur atoms of the thiazole ring are crucial for establishing hydrogen bonds and other non-covalent interactions with biological targets, making it an excellent building block for designing targeted therapies.[2]

Prominent examples like the multi-kinase inhibitor Dasatinib , which features a core aminothiazole structure, underscore the scaffold's success in clinical applications.[3] The broad utility of thiazole derivatives stems from their ability to target a diverse range of cancer-related proteins and pathways, including:

  • Microtubule Dynamics: Interference with tubulin polymerization, leading to mitotic arrest.[3][4]

  • Protein Kinase Signaling: Inhibition of critical pathways such as PI3K/Akt/mTOR, CDKs, EGFR, and VEGFR.[5][6][7]

  • Apoptosis Induction: Activation of programmed cell death pathways.[8][9]

  • Topoisomerase Inhibition: Interference with DNA replication and repair.[6]

This versatility makes any novel thiazole-based compound, such as 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one, a compelling candidate for investigation.

Part 2: Structural Analysis and Mechanistic Hypotheses

The chemical structure of 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one provides critical clues to its potential biological function.

G cluster_0 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one cluster_1 Key Moieties mol A 1,3-Thiazol-2(3H)-one Core: Known kinase-binding scaffold. Plausible interactions with ATP-binding pockets. B 4-Methoxyphenyl Group: Key pharmacophore for tubulin binding. Analogous to moieties in colchicine and combretastatin.

Caption: Key structural features of the target compound.

Primary Hypothesis: Inhibition of Tubulin Polymerization

The most compelling hypothesis is that the compound functions as a microtubule-destabilizing agent. This is strongly suggested by the presence of the 4-methoxyphenyl group . This moiety is a well-established pharmacophore found in a class of potent tubulin polymerization inhibitors, including the natural product colchicine.[3] Studies on structurally related methoxybenzoyl-aryl-thiazoles have confirmed that their anticancer activity is exerted through the inhibition of tubulin polymerization.[4]

We postulate that the 4-methoxyphenyl group on the thiazolone core binds to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of α/β-tubulin heterodimers into functional microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent activation of apoptosis.

Secondary Hypotheses: Kinase Inhibition

While tubulin is the most probable primary target, the thiazole nucleus is a known "hinge-binder" capable of interacting with the ATP-binding pockets of numerous protein kinases.[5] Thiazole derivatives have been shown to inhibit a range of kinases pivotal to cancer cell proliferation and survival.[6] Therefore, it is plausible that 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one could exert its effects, either primarily or as a secondary action, by inhibiting one or more of the following pathways:

  • PI3K/Akt/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.

  • Cyclin-Dependent Kinases (CDKs): Master regulators of cell cycle progression.

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): Key drivers of proliferation and angiogenesis.

Part 3: Integrated Workflow for Mechanism of Action (MoA) Elucidation

To systematically test these hypotheses, we propose a multi-stage experimental workflow. This workflow is designed as a self-validating system, where the results of each stage inform the direction and interpretation of the next.

MoA_Workflow cluster_0 Stage 1: Phenotypic Screening cluster_1 Stage 2: Primary Hypothesis Validation (Tubulin) cluster_2 Stage 3: Secondary Hypothesis Investigation (Kinases) cluster_3 Stage 4: Downstream Effect Confirmation A Cell Viability Assay (MTT) Determine IC50 values across a panel of cancer cell lines B Cell Cycle Analysis (PI Staining / Flow Cytometry) Look for G2/M arrest A->B E Pathway Phospho-Screen (Western Blot) Probe p-Akt, p-ERK, etc. A->E C Immunofluorescence (α-tubulin staining) Visualize microtubule disruption B->C D In Vitro Tubulin Polymerization Assay Confirm direct biochemical inhibition C->D G Apoptosis Assay (Annexin V / PI Staining) Confirm induction of apoptosis D->G F Broad Kinase Panel Screen (e.g., KinomeScan) Unbiased identification of targets E->F F->G

Caption: Experimental workflow for MoA elucidation.

Stage 1: Initial Phenotypic Assessment

Objective: To quantify the cytotoxic/cytostatic activity of the compound and identify sensitive cancer cell lines for further study.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data using non-linear regression to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical IC50 Values

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast (ER+)0.25
MDA-MB-231Breast (Triple-Negative)0.40
HCT-116Colorectal0.18
A549Non-Small Cell Lung0.32
HeLaCervical0.21

Causality: Establishing a potent, low-micromolar or nanomolar IC50 provides the foundational evidence that the compound is bioactive and justifies the investment in deeper mechanistic studies.

Stage 2: Testing the Primary Hypothesis (Tubulin Inhibition)

Objective: To determine if the compound's cytotoxic effect is mediated by disruption of microtubule dynamics.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Treatment: Treat a sensitive cell line (e.g., HCT-116) with the compound at concentrations of 1x and 5x its IC50 for 24 hours. Include a vehicle control and a known tubulin inhibitor (e.g., nocodazole) as a positive control.

  • Cell Harvest: Harvest cells via trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

  • Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expertise & Causality: A significant accumulation of cells in the G2/M phase is a classic hallmark of agents that disrupt the mitotic spindle, providing strong, albeit indirect, evidence for tubulin interaction.[5][8] This result directly validates the primary hypothesis and guides subsequent, more direct experiments.

Protocol: Immunofluorescence Microscopy of Microtubule Network

  • Cell Culture & Treatment: Grow cells on glass coverslips and treat with the compound at its IC50 for 18-24 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Staining: Block with 1% BSA and incubate with a primary antibody against α-tubulin. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.

  • Imaging: Mount coverslips and visualize using a fluorescence or confocal microscope.

Trustworthiness: This protocol provides a direct visual readout of the compound's effect. Compared to the vehicle control showing a well-organized, filamentous microtubule network, compound-treated cells are expected to show diffuse, disorganized tubulin and condensed chromatin, visually confirming the disruption predicted by the cell cycle analysis.

Stage 3: Investigating Secondary Hypotheses (Kinase Inhibition)

Objective: To screen for potential off-target or secondary effects on key oncogenic signaling pathways.

Protocol: Western Blot for Key Pathway Phosphorylation

  • Cell Lysis: Treat cells with the compound for a shorter duration (e.g., 2-6 hours) to capture effects on signaling rather than downstream apoptosis. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling nodes (e.g., p-Akt (Ser473), total Akt, p-ERK1/2, total ERK, and a loading control like β-actin).

  • Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Causality: A reduction in the ratio of a phosphorylated protein to its total form (e.g., p-Akt/Total Akt) indicates inhibition of the upstream kinase cascade.[5] If the compound shows no effect on the cell cycle but does reduce phosphorylation of Akt, the primary hypothesis would be invalidated, and kinase inhibition would become the new lead hypothesis.

Kinase_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Compound 4-(4-Methoxyphenyl) -1,3-thiazol-2(3H)-one Compound->PI3K Postulated Inhibition Compound->AKT Postulated Inhibition

Sources

The Thiazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Thiazole Ring

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents with enhanced efficacy and diminished side effects. Within this dynamic field, certain molecular frameworks consistently emerge as "privileged structures" – motifs that exhibit a remarkable propensity for interacting with a diverse array of biological targets. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a prominent example of such a scaffold.[1] Its presence in a multitude of clinically approved drugs, from anticancer agents like Dasatinib to antivirals such as Ritonavir, underscores its therapeutic significance.[2][3] This technical guide provides an in-depth exploration of thiazole derivatives in medicinal chemistry, delving into their synthesis, multifaceted biological activities, structure-activity relationships, and the experimental methodologies employed in their evaluation.

The unique physicochemical properties of the thiazole ring, including its ability to participate in hydrogen bonding, π-π stacking, and coordination with metal ions, contribute to its versatility as a pharmacophore.[2] The nitrogen and sulfur atoms within the ring are key to its electronic characteristics and its capacity to interact with biological macromolecules.[4] This guide will illuminate how these fundamental properties are harnessed in the design and development of potent and selective therapeutic agents.

Synthetic Strategies: Building the Thiazole Core

The construction of the thiazole ring is a cornerstone of many drug discovery programs. A variety of synthetic methodologies have been developed to access a wide range of substituted thiazole derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely employed methods for the construction of the thiazole ring.[5] This reaction typically involves the condensation of an α-haloketone with a thioamide.[5] The versatility of this method lies in the ready availability of a wide variety of α-haloketones and thioamides, allowing for the introduction of diverse substituents at various positions of the thiazole ring.

Below is a representative experimental protocol for the Hantzsch synthesis of a 2-amino-4-phenylthiazole derivative.

Experimental Protocol: Hantzsch Synthesis of 2-amino-4-phenylthiazole [5]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Stir bar

  • 20 mL scintillation vial

  • 100 mL beaker

  • Hot plate with stirring capability

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) and a stir bar to the vial.

  • Heating and Stirring: Place the vial on a hot plate set to a gentle heat (approximately 100°C) and stir the mixture for 30 minutes.

  • Cooling: Remove the reaction vial from the hot plate and allow it to cool to room temperature.

  • Precipitation: Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution. Swirl the beaker to mix the contents, which should induce the precipitation of the product.

  • Filtration: Set up a Buchner funnel with filter paper and a 50 mL side-arm flask. Wet the filter paper with a small amount of water to ensure a good seal.

  • Product Collection: Filter the mixture through the Buchner funnel to collect the solid product.

  • Washing: Wash the collected solid (the filter cake) with water to remove any remaining impurities.

  • Drying: Carefully transfer the collected solid to a pre-weighed watch glass and allow it to air dry or dry in a desiccator to a constant weight.

Causality of Experimental Choices:

  • Methanol as Solvent: Methanol is a polar protic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Excess Thiourea: Using a slight excess of thiourea helps to ensure the complete consumption of the more expensive 2-bromoacetophenone.

  • Sodium Carbonate Wash: The basic sodium carbonate solution neutralizes any acidic byproducts (such as HBr) formed during the reaction and aids in the precipitation of the final product, which is typically a free base and less soluble in aqueous solutions.

A Spectrum of Biological Activities: Thiazole Derivatives in Disease Treatment

The therapeutic potential of thiazole derivatives spans a wide range of diseases, a testament to the scaffold's ability to be tailored for specific biological targets.[6] This section will explore some of the most significant applications of thiazole derivatives in medicinal chemistry.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[2] These compounds can induce apoptosis, inhibit key enzymes involved in cancer progression, and disrupt the cellular machinery essential for cancer cell survival.[7]

Mechanisms of Anticancer Action:

  • Tubulin Polymerization Inhibition: Some thiazole derivatives act as microtubule-targeting agents, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[8] This interference with microtubule function leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[8]

  • Enzyme Inhibition: Thiazole-containing compounds have been shown to inhibit a range of enzymes that are crucial for cancer cell growth and survival. These include:

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6]

    • Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer.[9]

    • Protein Tyrosine Kinases (PTKs): Many thiazole derivatives, including the FDA-approved drug Dasatinib, are potent inhibitors of various protein tyrosine kinases that are often dysregulated in cancer.[2]

  • Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of caspases and the depolarization of the mitochondrial membrane.[10]

Data Presentation: Anticancer Activity of Representative Thiazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound 4c MCF-7 (Breast)2.57 ± 0.16VEGFR-2 inhibition, G1/S cell cycle arrest, apoptosis induction[6]
HepG2 (Liver)7.26 ± 0.44VEGFR-2 inhibition, G1/S cell cycle arrest, apoptosis induction[6]
Compound 5b MCF-7 (Breast)0.48 ± 0.03Tubulin polymerization inhibition[8]
A549 (Lung)0.97 ± 0.13Tubulin polymerization inhibition[8]
Compound 8 MCF-7 (Breast)3.36 µg/mlAromatase and protein tyrosine kinase inhibition[9]
Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new and effective antimicrobial agents.[11] Thiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them a valuable scaffold in the search for novel anti-infectives.[4]

Mechanisms of Antimicrobial Action:

  • Inhibition of DNA Gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication, recombination, and repair. Thiazole derivatives can inhibit this enzyme, leading to bacterial cell death.

  • Inhibition of FtsZ Polymerization: FtsZ is a prokaryotic homolog of tubulin that plays a critical role in bacterial cell division.[12] Some thiazole compounds disrupt the assembly of the FtsZ ring, thereby inhibiting cytokinesis.[12]

  • Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to insert into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[11]

  • Inhibition of Folic Acid Synthesis: The sulfonamide drug Sulfathiazole, which contains a thiazole ring, acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Data Presentation: Antimicrobial Activity of Representative Thiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Mechanism of ActionReference
Compound 37c Various bacteria46.9 - 93.7DNA gyrase inhibition
Various fungi5.8 - 7.8DNA gyrase inhibition
Compound 43a S. aureus16.1 µMNot specified[12]
E. coli16.1 µMNot specified[12]
Thiazole Derivative S. dysenteriae125Not specified[13]

Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The biological activity of thiazole derivatives can be significantly influenced by the nature and position of substituents on the thiazole ring and any appended functionalities. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

Key SAR Insights for Antimicrobial Thiazoles:

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), particularly at the para-position of a phenyl ring attached to the thiazole core, has been shown to enhance antibacterial and antifungal activity.[1][4] This is likely due to the increased ability of the molecule to participate in hydrogen bonding and other electronic interactions with the target enzyme or receptor.[11]

  • Phenyl Ring Substitution: The substitution pattern on a phenyl ring attached to the thiazole can modulate activity. For instance, para-substituted methoxy, chloro, and nitro groups have been observed to modestly increase antibacterial activity.

  • Hybrid Molecules: Linking the thiazole ring to other bioactive heterocyclic moieties, such as pyrazoline or coumarin, can lead to hybrid compounds with enhanced antimicrobial properties.[1]

Experimental Workflows and Methodologies

The evaluation of thiazole derivatives in medicinal chemistry relies on a suite of robust and validated experimental assays. This section provides an overview of two fundamental protocols used to assess the anticancer and antimicrobial activities of these compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay [14][15]

Materials:

  • 96-well microplate

  • Cells to be tested

  • Cell culture medium

  • Thiazole derivative test compounds

  • MTT solution (0.5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivative and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for approximately 2 hours to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

Self-Validating System:

The inclusion of both positive (a known cytotoxic agent) and negative (vehicle only) controls is essential to validate the assay. A clear dose-dependent decrease in absorbance for the positive control and no significant change for the negative control indicate that the assay is performing correctly.

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] The broth microdilution method is a commonly used technique to determine the MIC.

Experimental Protocol: Broth Microdilution MIC Assay [17]

Materials:

  • 96-well microplate

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Thiazole derivative test compounds

  • Positive control antibiotic

  • Sterile saline or PBS

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the thiazole derivative in the broth medium directly in the wells of the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microplate with the prepared microbial suspension.

  • Controls: Include a positive control well (microorganism with no compound) and a negative control well (broth only) on each plate.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Trustworthiness of the Protocol:

The use of standardized inoculums and control strains (e.g., ATCC reference strains) with known MIC values for the control antibiotic ensures the accuracy and reproducibility of the assay.

Visualizing Key Concepts in Thiazole Medicinal Chemistry

Diagrams are powerful tools for visualizing complex information. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

Caption: General structure of the thiazole ring, highlighting the nitrogen and sulfur heteroatoms.

Anticancer_Mechanism Thiazole_Derivative Thiazole Derivative Tubulin α/β-Tubulin Dimers Thiazole_Derivative->Tubulin Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Thiazole_Derivative->Mitotic_Spindle Disrupts Microtubule Microtubule Assembly Tubulin->Microtubule Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway for a thiazole derivative inhibiting tubulin polymerization.

Drug_Discovery_Workflow start Target Identification & Validation library Thiazole Library Synthesis start->library screening High-Throughput Screening library->screening hit_to_lead Hit-to-Lead Optimization (SAR) screening->hit_to_lead preclinical Preclinical Studies (In vivo) hit_to_lead->preclinical clinical Clinical Trials preclinical->clinical

Caption: A generalized workflow for the discovery of thiazole-based drugs.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its remarkable versatility, stemming from its unique physicochemical properties and synthetic accessibility, ensures its enduring relevance in medicinal chemistry. The diverse biological activities of thiazole derivatives, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral, highlight the immense potential of this heterocyclic motif.

Future research in this area will likely focus on several key aspects. The development of novel, more efficient, and sustainable synthetic methodologies will be crucial for accessing an even greater diversity of thiazole-based compounds. A deeper understanding of the molecular mechanisms of action of these derivatives will enable the design of more selective and potent drugs with improved safety profiles. Furthermore, the application of computational methods, such as molecular docking and quantum mechanics, will continue to play a vital role in guiding the rational design and optimization of new thiazole-based drug candidates. As our understanding of disease biology grows, the thiazole scaffold is poised to remain a central element in the development of the next generation of innovative medicines.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews. Retrieved January 28, 2026, from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved January 28, 2026, from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 28, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 28, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Retrieved January 28, 2026, from [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2023). PubMed. Retrieved January 28, 2026, from [Link]

  • MIC values (µg/mL) for effects of thiazole and imidazole derivatives... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 28, 2026, from [Link]

  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. (2024). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science. Retrieved January 28, 2026, from [Link]

  • Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. Retrieved January 28, 2026, from [Link]

  • Structures of some thiazole derivatives with antitumor activity. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2016). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved January 28, 2026, from [Link]

  • Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed. Retrieved January 28, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 28, 2026, from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved January 28, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 28, 2026, from [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). IRIS Unipa. Retrieved January 28, 2026, from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 28, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... (2020). RSC Publishing. Retrieved January 28, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Some examples of triazole containing FDA approved drugs Seviteronel,... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Publishing. Retrieved January 28, 2026, from [Link]

Sources

4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one PubChem information and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide delves into its chemical identity, potential synthetic routes, and prospective biological activities, with a particular focus on its putative roles as an anticancer agent and a modulator of potassium channels. Drawing upon data from analogous structures, this document offers researchers and scientists a foundational understanding of the compound's significance and outlines detailed methodologies for its synthesis and evaluation.

Compound Identification and Chemical Properties

4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one is a small molecule featuring a thiazolone core substituted with a methoxyphenyl group. This structural motif is prevalent in a variety of biologically active compounds.

Chemical Identifiers
IdentifierValueSource
PubChem CID 12743038PubChem[1]
Molecular Formula C₁₀H₉NO₂SPubChem[1]
Molecular Weight 207.25 g/mol PubChem[1]
IUPAC Name 4-(4-methoxyphenyl)-1,3-thiazol-2-onePubChem[1]
Canonical SMILES COC1=CC=C(C=C1)C2=CSC(=O)N2PubChem[1]
InChI InChI=1S/C10H9NO2S/c1-13-8-4-2-7(3-5-8)9-6-14-10(12)11-9/h2-6H,1H3,(H,11,12)PubChem[1]
InChIKey VRGOXHGWPUMECB-UHFFFAOYSA-NPubChem[1]
Synonyms

A variety of synonyms are used to identify this compound in chemical literature and databases:

  • 4-(4-methoxyphenyl)-1,3-thiazol-2-ol

  • 4-(4-Methoxyphenyl)thiazol-2(3H)-one

  • 2-Hydroxy-4-(4-methoxyphenyl)thiazole

  • 4-(4-methoxy-phenyl)-thiazol-2-ol

  • 4-(4-methoxyphenyl)-3H-thiazol-2-one[1]

Physicochemical Properties (Predicted)
PropertyValue
XLogP3 1.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 207.03539970
Topological Polar Surface Area 63.6 Ų

Note: These properties are computationally predicted and provided for guidance.

Safety and Hazard Information

Based on GHS classifications, 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one is associated with the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE) should be worn when handling this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthesis involves the reaction of a thioamide with an α-haloketone. In this case, 4-methoxy-thiobenzamide could be reacted with a suitable 2-halo-acetyl derivative.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product reactant1 4-Methoxy-thiobenzamide conditions Base (e.g., NaHCO₃) Solvent (e.g., Ethanol) Reflux reactant1->conditions reactant2 Ethyl 2-chloroacetoacetate reactant2->conditions product 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one conditions->product

Caption: Proposed Hantzsch-type synthesis of 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one.

General Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 4-methoxy-thiobenzamide (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents) and a weak base such as sodium bicarbonate (2 equivalents).

  • Reaction Execution: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The synthesized compound should be thoroughly characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would include aromatic protons of the methoxyphenyl ring, the methoxy group protons, and the thiazolone ring protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O group (around 1680-1700 cm⁻¹), C=N, and C-S bonds of the thiazolone ring, as well as the C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

Potential Biological Activities and Mechanisms of Action

The 4-(4-methoxyphenyl)thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a range of biological activities. Based on the literature for structurally related molecules, 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one is a promising candidate for investigation in two primary therapeutic areas: oncology and ion channel modulation.

Anticancer Activity

Several studies have highlighted the anticancer potential of 4-(4-methoxyphenyl)thiazole derivatives. A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs) have demonstrated potent antiproliferative activity against melanoma and prostate cancer cell lines. The proposed mechanism of action for these compounds is the inhibition of tubulin polymerization[2].

Another study on a related compound, [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide, showed significant growth inhibitory action against various human tumor cell lines, including leukemia, liver, breast, lung, cervical, and glioma cells[1]. This suggests that the 4-(4-methoxyphenyl)thiazole core is a key pharmacophore for anticancer activity.

Tubulin_Inhibition compound 4-(4-Methoxyphenyl)- 1,3-thiazol-2(3H)-one tubulin Tubulin Dimers compound->tubulin Binds to Colchicine Binding Site microtubules Microtubules compound->microtubules Inhibits Polymerization tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Essential for cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle_arrest Disruption leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis Induces

Caption: Postulated mechanism of anticancer activity via inhibition of tubulin polymerization.

Potassium Channel Modulation

The 4-(4-methoxyphenyl)thiazole moiety is also present in known potassium channel modulators. Notably, the compound ML277, identified as (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, is a potent and selective activator of the K(v)7.1 (KCNQ1) potassium channel[3]. K(v)7.1 channels are crucial for the electrical activity of the heart, and their activators have therapeutic potential for conditions like Long QT syndrome.

The selectivity of ML277 for K(v)7.1 over other KCNQ channels suggests that the 4-(4-methoxyphenyl)thiazole portion of the molecule plays a critical role in binding and channel activation[3]. It is plausible that 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one could also interact with potassium channels, although its specific activity and selectivity would need to be experimentally determined.

Potassium_Channel_Modulation compound 4-(4-Methoxyphenyl)- 1,3-thiazol-2(3H)-one kv71 K(v)7.1 (KCNQ1) Channel compound->kv71 Potential Activator k_efflux Increased K+ Efflux kv71->k_efflux Leads to repolarization Accelerated Cardiac Repolarization k_efflux->repolarization Causes therapeutic_effect Potential Treatment for Long QT Syndrome repolarization->therapeutic_effect Results in

Caption: Hypothetical mechanism of action as a K(v)7.1 potassium channel activator.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one, a series of in vitro assays are recommended.

In Vitro Anticancer Activity Assessment

This assay is a standard colorimetric method to assess cell viability and proliferation.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Potassium Channel Activity Screening

Patch-clamp electrophysiology is the gold standard for studying ion channel function.

  • Cell Line: Use a stable cell line expressing the potassium channel of interest (e.g., HEK-293 cells stably expressing human K(v)7.1).

  • Cell Preparation: Plate the cells on glass coverslips for recording.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system.

  • Whole-Cell Recording: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a voltage protocol to elicit potassium currents.

  • Compound Application: Perfuse the cells with a solution containing 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one at various concentrations.

  • Data Analysis: Measure the effect of the compound on the current amplitude, activation kinetics, and voltage-dependence of the channel.

Conclusion

4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one represents a molecule of significant interest for further investigation in drug discovery. Its structural similarity to known anticancer agents and potassium channel modulators provides a strong rationale for its synthesis and biological evaluation. The protocols and potential mechanisms of action outlined in this guide offer a solid framework for researchers to explore the therapeutic potential of this promising compound.

References

  • Finiuk, N. S., Drapak, I. V., Zimenkovsky, B. S., & Stoika, R. S. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide toward human tumor cells. Biopolymers and Cell, 38(4), 316-324.
  • Mattmann, M. E., Yu, H., Lin, Z., Xu, K., Huang, X., Long, S., ... & Hopkins, C. R. (2012). Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective K(v)7.1 (KCNQ1) potassium channel activator. Bioorganic & medicinal chemistry letters, 22(18), 5936–5941.
  • PubChem. (n.d.). 4-(4-Methoxyphenyl)-1,3-thiazol-2-ol. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Wang, L., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of medicinal chemistry, 52(8), 2447-2459.

Sources

An In-depth Technical Guide to the Tautomeric Forms of 4-(4-methoxyphenyl)-1,3-thiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development.[1] The bioactivity, stability, and pharmacokinetic properties of a molecule can be significantly influenced by its predominant tautomeric form. This guide provides a comprehensive investigation into the tautomeric landscape of 4-(4-methoxyphenyl)-1,3-thiazol-2-ol, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the potential tautomers, delineate the causality behind the experimental and computational choices for their characterization, and provide field-proven protocols for their analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the tautomeric behavior of thiazole-based compounds.

Introduction: The Significance of Tautomerism in Thiazole Scaffolds

Tautomerism is a phenomenon where a single chemical compound exists in two or more forms that are readily interconvertible, typically through the migration of a proton.[1] In the realm of heterocyclic chemistry, particularly in drug development, understanding the tautomeric preferences of a molecule is critical. Different tautomers of the same compound can exhibit distinct biological activities, receptor binding affinities, and metabolic pathways. The 1,3-thiazole ring and its derivatives are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs. Their ability to engage in various tautomeric equilibria, primarily keto-enol and thione-thiol, makes a thorough investigation of their structural dynamics a prerequisite for rational drug design.[1]

The subject of this guide, 4-(4-methoxyphenyl)-1,3-thiazol-2-ol, possesses the key structural features that allow for distinct tautomeric forms. The stability and prevalence of these forms can be influenced by factors such as solvent polarity, pH, temperature, and intramolecular hydrogen bonding.[2][3] A deep understanding of these influences is paramount for predicting and controlling the compound's behavior in both chemical and biological systems.

Potential Tautomeric Forms of 4-(4-methoxyphenyl)-1,3-thiazol-2-ol

The core structure of 4-(4-methoxyphenyl)-1,3-thiazol-2-ol allows for two primary types of tautomerism: amide-iminol (a form of keto-enol tautomerism) and thione-thiol. This results in four potential tautomeric structures, as illustrated below.

Tautomers cluster_amide_iminol Amide-Iminol Tautomerism cluster_thione_thiol Thione-Thiol Tautomerism Amide (Keto) 4-(4-methoxyphenyl)- 1,3-thiazol-2(3H)-one Iminol (Enol) 4-(4-methoxyphenyl)- 1,3-thiazol-2-ol Amide (Keto)->Iminol (Enol) Thione 4-(4-methoxyphenyl)- 1,3-thiazole-2(3H)-thione Thiol 4-(4-methoxyphenyl)- 1,3-thiazole-2-thiol Thione->Thiol

Figure 1: Potential tautomeric equilibria for 4-(4-methoxyphenyl)-1,3-thiazol-2-ol.

Based on established principles of heterocyclic chemistry, the amide ("keto") form is generally more stable than the iminol ("enol") form for 2-hydroxythiazoles.[4] Similarly, the thione form is often favored over the thiol form. The methoxyphenyl substituent can influence the electronic properties of the thiazole ring, potentially shifting this equilibrium. Therefore, a multi-faceted approach combining computational modeling and experimental validation is essential for an unambiguous characterization.

A Synergistic Workflow for Tautomer Investigation

To ensure scientific integrity, a self-validating system that combines theoretical predictions with empirical evidence is necessary. The following workflow illustrates an authoritative approach to investigating the tautomeric forms of the target compound.

Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation cluster_synthesis Synthesis & Interpretation start Hypothesize Tautomers dft DFT Calculations (Relative Energies, Spectroscopic Properties) start->dft correlation Correlate Computational & Experimental Data dft->correlation synthesis Synthesis of Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir FTIR Spectroscopy synthesis->ir uv UV-Vis Spectroscopy (Solvent Effects) synthesis->uv xray X-ray Crystallography (Solid-State Structure) synthesis->xray nmr->correlation ir->correlation uv->correlation xray->correlation conclusion Identify Predominant Tautomer(s) correlation->conclusion

Figure 2: Integrated workflow for tautomer investigation.

Methodologies for Tautomer Investigation

Computational Approaches: Predicting Tautomer Stability

Expertise & Experience: Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the relative stabilities of tautomers. The choice of functional and basis set is critical for obtaining reliable results. For heterocyclic systems containing second-row elements like sulfur, a functional such as B3LYP combined with a basis set like 6-311+G(d,p) provides a good balance of accuracy and computational cost. Including a solvent model (e.g., PCM) is crucial, as solvent polarity can dramatically influence tautomeric equilibria.[2][5]

Trustworthiness: The self-validating aspect of this protocol lies in not only calculating the relative energies but also simulating spectroscopic data (NMR chemical shifts, IR frequencies) for each tautomer. These predicted spectra can then be directly compared with experimental data for validation.

Detailed Protocol: DFT Calculations

  • Structure Optimization:

    • Construct the 3D structures of all four potential tautomers.

    • Perform geometry optimization for each tautomer in the gas phase using DFT with the B3LYP functional and 6-31G(d) basis set.

    • Verify that the optimized structures correspond to true energy minima by performing frequency calculations (no imaginary frequencies).

  • Energy Calculations in Solution:

    • Using the gas-phase optimized geometries, perform single-point energy calculations using a larger basis set (e.g., 6-311+G(d,p)) and an appropriate solvent model (e.g., IEF-PCM for DMSO and chloroform).

    • Calculate the relative free energies (ΔG) of the tautomers to predict their equilibrium populations.

  • Spectroscopic Property Prediction:

    • For each optimized tautomer, calculate the NMR chemical shifts (using the GIAO method) and IR vibrational frequencies.[6]

Experimental Validation: Spectroscopic and Crystallographic Analysis

Expertise & Experience: The choice of experimental techniques is dictated by the specific information each can provide. NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution, as the chemical shifts and coupling constants are highly sensitive to the electronic environment of the nuclei. FTIR provides information about the functional groups present (e.g., C=O vs. O-H), while UV-Vis spectroscopy can reveal changes in the conjugated system between tautomers and is particularly useful for studying solvent effects.[1][2][5] X-ray crystallography provides the definitive solid-state structure, though it's important to remember that the predominant tautomer in the solid state may not be the same as in solution.

Trustworthiness: Cross-validation between these techniques is key. For instance, an N-H proton signal in the ¹H NMR should correspond to a C=O stretching vibration in the FTIR for the amide tautomer. A shift in the UV-Vis absorption maximum upon changing solvent polarity should correlate with a change in the tautomeric ratio observed by NMR.[2][5]

Detailed Protocol: Spectroscopic Analysis

  • Synthesis: Synthesize 4-(4-methoxyphenyl)-1,3-thiazol-2-ol using established literature methods.[7][8] Purify the compound by recrystallization or column chromatography.

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve the compound in deuterated solvents of varying polarity (e.g., DMSO-d₆ and CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analysis: Look for key signals:

      • Amide form: A broad singlet for the N-H proton (typically >10 ppm in DMSO-d₆) and a ¹³C signal for the C=O carbon (around 170 ppm).

      • Iminol form: A sharp singlet for the O-H proton and a ¹³C signal for the C-O carbon (around 160 ppm).

      • The presence of two sets of signals for the thiazole and phenyl rings would indicate a mixture of tautomers in slow exchange on the NMR timescale.

  • FTIR Spectroscopy:

    • Acquire the IR spectrum of the solid compound (e.g., using a KBr pellet).

    • Analysis:

      • Amide form: A strong absorption band for the C=O stretch (typically 1680-1720 cm⁻¹).[1]

      • Iminol form: A broad O-H stretching band (around 3200-3400 cm⁻¹) and a C=N stretching band.[1]

  • UV-Vis Spectroscopy:

    • Prepare dilute solutions of the compound in different solvents (e.g., methanol, chloroform, DMSO).

    • Record the absorption spectra.

    • Analysis: A shift in the λ_max value with solvent polarity can indicate a change in the tautomeric equilibrium.[2][5]

Data Interpretation and Expected Results

For 2-hydroxythiazole derivatives, the amide (keto) form is generally the most stable tautomer in both the solid state and in polar solvents.

Table 1: Hypothetical Data Summary for Tautomer Analysis

MethodPredicted/Observed FeatureTautomer IndicatedRationale
DFT (DMSO) Lowest Calculated ΔGAmideHigher thermodynamic stability.
¹H NMR (DMSO-d₆) Broad singlet at ~11.5 ppmAmideCharacteristic chemical shift for an N-H proton.
¹³C NMR (DMSO-d₆) Signal at ~172 ppmAmideTypical chemical shift for a C=O group in a five-membered ring.
FTIR (Solid) Strong absorption at ~1705 cm⁻¹AmideCorresponds to a C=O stretching vibration.[1]
UV-Vis Red shift in polar solventsAmideIndicates stabilization of the more polar amide tautomer.

Conclusion and Future Directions

This guide has outlined a comprehensive, self-validating framework for the investigation of tautomerism in 4-(4-methoxyphenyl)-1,3-thiazol-2-ol. By integrating computational chemistry with a suite of spectroscopic techniques, researchers can confidently identify the predominant tautomeric form and understand its behavior under various conditions. This knowledge is crucial for medicinal chemists and drug development professionals, as it directly impacts the interpretation of structure-activity relationships (SAR) and the optimization of lead compounds.

Future work could involve variable-temperature NMR studies to quantify the thermodynamics of the tautomeric equilibrium and kinetic studies to determine the rates of interconversion. Furthermore, extending this combined computational and experimental approach to a broader range of substituted thiazole derivatives will enable the development of predictive models for tautomeric preference, further accelerating the drug discovery process.

References

  • Al-Warhi, T. I., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468. Available from: [Link]

  • LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available from: [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)-1,3-thiazol-2-OL. PubChem Compound Database. Available from: [Link]

  • Enchev, V., & Angelova, S. (2010). Ab initio study of the tautomerism of 2,5-substituted diazoles. Structural Chemistry, 21, 1053–1060. Available from: [Link]

  • Gou, Y., et al. (2019). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 9(46), 26785-26798. Available from: [Link]

  • Frontera, A., & Quiñonero, D. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1387655. Available from: [Link]

  • IUCr. (n.d.). Keto–enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). IUCr Journals. Available from: [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1749. Available from: [Link]

  • ResearchGate. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. Available from: [Link]

  • MDPI. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. MDPI. Available from: [Link]

  • ACS Publications. (n.d.). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. ResearchGate. Available from: [Link]

  • ResearchGate. (2021). Computational study on the prototropic tautomerism between simple oxo-, thio-, carbon-, aza-hydrazones, and their respective azines. ResearchGate. Available from: [Link]

Sources

Thiazole Derivatives as Receptor Antagonauts: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, potential for diverse substitutions, and ability to engage in various non-covalent interactions have established it as a "privileged scaffold." This guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiazole derivatives, with a specific focus on their role as receptor antagonists. We will delve into the nuanced molecular interactions that govern their efficacy at various receptor families, supported by field-proven experimental workflows and data-driven insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity. Thiazole-containing compounds have shown promise as inhibitors of a wide range of biological targets.[1][2]

The Thiazole Scaffold: A Versatile Core for Receptor Antagonism

The thiazole nucleus is a prominent feature in the structure of many authorized antimicrobial, anticancer, and anti-inflammatory agents.[1][3][4] Its utility in designing receptor antagonists stems from several key characteristics:

  • Aromaticity and Electron Distribution: The aromatic nature of the thiazole ring allows it to participate in π-π stacking interactions with aromatic residues within receptor binding pockets. The presence of both a sulfur and a nitrogen atom creates a unique electron distribution, enabling a range of interactions.

  • Hydrogen Bonding Capacity: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring ligands to their receptor targets.

  • Substitutional Versatility: The thiazole ring can be readily substituted at multiple positions (C2, C4, and C5), allowing for the fine-tuning of steric bulk, electronic properties, and physicochemical characteristics to optimize potency, selectivity, and pharmacokinetic profiles.

These features make the thiazole scaffold an ideal starting point for the rational design of novel receptor antagonists.

Case Studies: SAR of Thiazole Derivatives at Key Receptor Families

The specific structural modifications required for antagonist activity are highly dependent on the target receptor. Below, we explore the SAR of thiazole derivatives for several important G protein-coupled receptor (GPCR) families.

Histamine H3 Receptor Antagonists

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters.[5][6] Antagonists of H3R have therapeutic potential for treating a variety of neurological and cognitive disorders.[5][7]

A common structural model for H3R antagonists includes a basic moiety connected by a linker to a core element, which can effectively be a thiazole ring.[8] SAR studies have revealed the following key insights:

  • Thiazol-2-yl Ether Core: Thiazol-2-yl ether moieties have proven to be effective core structures, with some derivatives exhibiting nanomolar binding affinities for the human H3R.[8]

  • Substituents on the Core: The addition of various substituents to the thiazole core is crucial for enhancing binding affinity.[8] Hydrophobic and steric parameters of these substituents play a significant role in determining the degree of anti-H1 activity.[9]

Dopamine D4 Receptor Antagonists

Dopamine receptors are implicated in numerous neurological and psychiatric conditions, and the D4 subtype is a target for antipsychotic drug development.[10] Thiazole derivatives have emerged as potent and selective D4 receptor antagonists.

One notable example is (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyrrolidin-3-yl]thiazole (NRA0045). This compound demonstrates high affinity for human cloned dopamine D4 receptors, with Ki values in the low nanomolar range (0.54-2.54 nM).[11] The SAR for this class of compounds highlights the importance of:

  • The 2-Amino Group: This group is often crucial for establishing key interactions within the D4 receptor binding site.

  • Substitutions at C4 and C5: The 4-(4-fluorophenyl) group at the C4 position and the substituted pyrrolidinyl group at the C5 position are critical for high-affinity binding and selectivity over other dopamine receptor subtypes like D2L.[11]

Cannabinoid CB1 and CB2 Receptor Antagonists

The cannabinoid receptors, CB1 and CB2, are involved in a wide array of physiological processes. While CB1 antagonists have been explored for obesity treatment, CB2 modulators are of interest for their anti-inflammatory properties without the psychoactive side effects associated with CB1 activation.[12][13][14]

While many early cannabinoid receptor antagonists were based on a pyrazole core, bioisosteric replacement with a thiazole ring has been a successful strategy.[13] SAR studies on thiazole and benzothiazole derivatives have shown that:

  • High Affinity and Selectivity: Certain N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives exhibit high affinity and selectivity for CB2 receptors, with Ki values in the picomolar to low nanomolar range.[12]

  • Substitutions Influencing Selectivity: The nature of the carboxamide substituent significantly influences selectivity between CB1 and CB2 receptors.[12]

Adenosine A3 Receptor Antagonists

Adenosine A3 receptor antagonists are being investigated for the treatment of conditions like glaucoma, asthma, and certain cancers.[15] Thiazole and thiadiazole analogues have been identified as promising core structures for these antagonists.[15]

Key SAR findings include:

  • Enhancement of Affinity and Selectivity: The introduction of a 4-methoxyphenyl group and aliphatic acyl substitutions on aminothiazole and aminothiadiazole templates can dramatically increase binding affinity and selectivity for human A3 receptors.[15]

  • Functional Antagonism: Potent A3 antagonists from these series have been shown to functionally inhibit cAMP biosynthesis, a key signaling pathway for this receptor.[15]

Key Structural Modifications and Their Impact

Across different receptor targets, some general principles emerge regarding the impact of substitutions on the thiazole ring:

  • C2 Position: Substituents at the C2 position, often amino or ether linkages, frequently play a direct role in anchoring the molecule within the binding pocket through hydrogen bonding or other polar interactions.

  • C4 and C5 Positions: These positions are critical for modulating potency, selectivity, and pharmacokinetic properties. Bulky aromatic groups at these positions often engage in hydrophobic and van der Waals interactions with the receptor. The specific nature and orientation of these substituents are key determinants of receptor subtype selectivity. For instance, in some antimicrobial thiazoles, a strong electron-withdrawing group in the para position of a phenyl ring at C4 enhances activity.[3]

Experimental Workflows for Evaluating Receptor Antagonism

The characterization of thiazole derivatives as receptor antagonists relies on a combination of binding and functional assays. These assays are essential for determining a compound's affinity for the receptor and its ability to block agonist-induced responses.

Receptor Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[16][17] A competitive binding assay is typically used to determine the inhibition constant (Ki) of a test compound.

Detailed Protocol: Competitive Radioligand Binding Assay
  • Preparation of Cell Membranes:

    • Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells).

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-labeled antagonist) and varying concentrations of the unlabeled test compound (thiazole derivative).

    • Add the prepared cell membranes to initiate the binding reaction.

    • For determining non-specific binding, include wells with a high concentration of a known, unlabeled antagonist.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[18]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Functional Assays

Functional assays are crucial for confirming that a compound acts as an antagonist by blocking the biological response initiated by an agonist. For many GPCRs, this involves measuring changes in the concentration of second messengers like cyclic AMP (cAMP).[20]

Detailed Protocol: cAMP Functional Assay for Gαs- and Gαi-Coupled Receptors
  • Cell Culture and Plating:

    • Culture cells expressing the receptor of interest.

    • Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • For an antagonist assay, pre-incubate the cells with varying concentrations of the thiazole derivative for a specific period.

    • Add a fixed concentration of a known agonist (typically at its EC50 or EC80 concentration) to all wells except the negative control.

    • For Gαi-coupled receptors, a stimulant of adenylyl cyclase like forskolin is often added to induce a measurable cAMP signal that can then be inhibited by an agonist.[21]

  • Incubation:

    • Incubate the plate for a time sufficient to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[20][22]

    • These kits typically involve the addition of lysis and detection reagents that generate a fluorescent or luminescent signal inversely or directly proportional to the amount of cAMP produced.

  • Signal Measurement:

    • Read the plate using a plate reader compatible with the detection technology.

  • Data Analysis:

    • Plot the signal against the logarithm of the antagonist concentration.

    • Fit the data to a suitable inhibitory dose-response curve to determine the IC50 value of the antagonist.

Data Synthesis and Interpretation

To facilitate the comparison of SAR data, it is essential to present the information in a clear and structured format. The following table provides a template for summarizing the properties of a series of thiazole derivatives targeting a specific receptor.

Compound IDThiazole Substitution Pattern (R1, R2, etc.)Receptor Binding Affinity (Ki, nM)Functional Antagonist Potency (IC50, nM)Selectivity (vs. other receptors)
Lead Compound [Description of substituents][Value][Value][Fold-selectivity]
Analog 1 [Description of modification][Value][Value][Fold-selectivity]
Analog 2 [Description of modification][Value][Value][Fold-selectivity]
... ............

Visualization of Workflows and Concepts

Diagrams are invaluable tools for visualizing complex biological pathways and experimental procedures.

Generic GPCR Antagonism Workflow

The following diagram illustrates the typical workflow for identifying and characterizing a novel receptor antagonist.

GPCR_Antagonist_Workflow cluster_Discovery Discovery & Initial Screening cluster_Characterization In Vitro Characterization cluster_Optimization Lead Optimization cluster_Vivo In Vivo Validation HTS High-Throughput Screening (e.g., Radioligand Binding) Hit_ID Hit Identification HTS->Hit_ID Binding_Assay Dose-Response Binding (Determine Ki) Hit_ID->Binding_Assay Functional_Assay Functional Antagonism (Determine IC50) Binding_Assay->Functional_Assay Selectivity_Panel Selectivity Profiling (vs. related receptors) Functional_Assay->Selectivity_Panel SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Panel->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox PK_Studies Pharmacokinetic Studies ADME_Tox->PK_Studies Efficacy_Models In Vivo Efficacy Models PK_Studies->Efficacy_Models

Caption: Workflow for the discovery and development of a receptor antagonist.

Gαs-Coupled GPCR Signaling Pathway

This diagram shows a simplified Gαs-coupled signaling pathway and the point of intervention for an antagonist.

Gs_Pathway cluster_membrane Cell Membrane Receptor GPCR (Gαs-coupled) G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->Receptor Activates Antagonist Thiazole Antagonist Antagonist->Receptor Blocks G_Protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Antagonist action on a Gαs-coupled GPCR signaling cascade.

Conclusion and Future Perspectives

Thiazole derivatives have unequivocally demonstrated their value as a versatile scaffold for the design of potent and selective receptor antagonists. The extensive body of research on their SAR provides a solid foundation for medicinal chemists to rationally design new therapeutic agents. Future efforts will likely focus on leveraging computational modeling and advanced screening techniques to explore novel substitution patterns and further refine the selectivity and pharmacokinetic profiles of thiazole-based antagonists. The continued exploration of this privileged structure will undoubtedly lead to the development of new and improved treatments for a wide range of human diseases.

References

  • Kim, Y. C., de Zwart, M., Chang, T. S., IJzerman, A. P., & Jacobson, K. A. (2006). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 14(11), 3845-3855. [Link]

  • Bîcu, E., & Vlase, L. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(21), 7306. [Link]

  • Odović, J., Vladimirov, S., Karljiković-Rajić, K., & Agbaba, D. (2007). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Journal of the Serbian Chemical Society, 72(1), 77-85. [Link]

  • Ghonim, A. E., Ligresti, A., Rabbito, A., Mahmoud, A. M., Di Marzo, V., Osman, N. A., & Abadi, A. H. (2019). Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. European Journal of Medicinal Chemistry, 180, 154-170. [Link]

  • Saleem, T., & Fajemiroye, J. (2022). Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus. IBRO Neuroscience Reports, 12, 284-292. [Link]

  • Wikipedia contributors. (2023, November 13). H3 receptor antagonist. In Wikipedia, The Free Encyclopedia. [Link]

  • Kuder, K., & Łażewska, D. (2021). Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. Molecules, 26(12), 3582. [Link]

  • El-Gazzar, M. G., Al-Qahtani, M. H., & El-Gazzar, M. G. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 15(13), 1098-1122. [Link]

  • de Oliveira, R. G., & de Oliveira, L. C. (2010). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy, 1(4), 213-221. [Link]

  • No Author. (2026, January 25). Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy. ACS Chemical Neuroscience. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1732. [Link]

  • Madsen, P., et al. (2009). Human Glucagon Receptor Antagonists with Thiazole Cores. A Novel Series with Superior Pharmacokinetic Properties. Journal of Medicinal Chemistry, 52(10), 3299-3310. [Link]

  • Nishi, T., et al. (1999). In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045). European Journal of Pharmacology, 376(3), 249-258. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Brown, A. J. (2010). Screening for Selective Ligands for GPR55 - Antagonists. In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). [Link]

  • Sander, K., Ligneau, X., Camelin, J. C., Schwartz, J. C., & Stark, H. (2010). Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. Bioorganic & Medicinal Chemistry Letters, 20(19), 5724-5727. [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 261-276. [Link]

  • Seo, H. J., Jung, M. E., Ahn, K., Kim, J., & Lee, J. (2008). Tetrazole-biarylpyrazole derivatives as cannabinoid CB1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(7), 2371-2375. [Link]

  • Wang, Y., et al. (2021). Identification of Novel Antagonists Targeting Cannabinoid Receptor 2 Using a Multi-Step Virtual Screening Strategy. Molecules, 26(21), 6679. [Link]

  • Jesudason, C. D., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418. [Link]

  • Park, H., et al. (2023). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • No Author. (2025, December 19). Identifying androgen receptor antagonists using a metabolically competent high-throughput screening assay. PubMed Central. [Link]

  • Cisbio. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]

  • Park, H., et al. (2023). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]

  • Seto, S., et al. (2017). Identification of novel 1,2,3,6-tetrahydropyridyl-substituted benzo[d]thiazoles: Lead generation and optimization toward potent and orally active EP1 receptor antagonists. Bioorganic & Medicinal Chemistry, 25(13), 3467-3479. [Link]

  • No Author. (2024, July 18). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Pharmacology & Translational Science. [Link]

  • Ghonim, A. E., et al. (2019). Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. ResearchGate. [Link]

  • Moradhaseli, S., et al. (2019). Thiazole in the targeted anticancer drug discovery. Future Medicinal Chemistry, 11(16), 2185-2206. [Link]

  • Ciana, P., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Bioorganic & Medicinal Chemistry Letters, 23(7), 2029-2033. [Link]

  • Al-Otaibi, F. A., et al. (2024). Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. Chemistry & Biodiversity, e202403173. [Link]

  • Stoddart, L. A., et al. (2015). Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. British Journal of Pharmacology, 172(11), 2745-2760. [Link]

  • iBiology. (2020, April 2). Real-Time Monitoring of Striatal GPCR Mediated cAMP Signaling. [Link]

  • DiscoverX. (2017, May 22). Create Your Own Cellular Compound Target Engagement Assay. [Link]

Sources

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold has solidified its position as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1] Its unique physicochemical properties and versatile synthetic accessibility have made it a cornerstone for the development of novel therapeutics across a wide range of diseases. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted role of the 2-aminothiazole core. We will delve into its fundamental characteristics, explore robust synthetic methodologies, dissect its diverse pharmacological activities with a focus on anticancer agents, and critically evaluate the associated drug discovery challenges, including its potential for metabolic toxicity. This guide aims to be a valuable resource, offering both foundational knowledge and field-proven insights to inspire and inform the next generation of 2-aminothiazole-based drug discovery.

Introduction: The Rise of a Privileged Scaffold

Historical Perspective and Significance in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a number of natural products, most notably Vitamin B1 (Thiamine). However, it is the synthetic derivative, 2-aminothiazole, that has captured the attention of medicinal chemists for decades. Its journey from a simple heterocyclic amine to a highly sought-after scaffold in drug discovery is a testament to its remarkable biological versatility. Early investigations into 2-aminothiazole derivatives revealed a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[2] This initial promise has since blossomed into a major field of research, leading to the development of drugs for a multitude of therapeutic areas.

Physicochemical Properties and Structural Features of the 2-Aminothiazole Core

The 2-aminothiazole ring possesses a unique combination of structural and electronic features that contribute to its success as a pharmacophore. The presence of the endocyclic nitrogen and sulfur atoms, along with the exocyclic amino group, allows for a rich tapestry of non-covalent interactions with biological targets. These include hydrogen bond donating and accepting capabilities, as well as the potential for π-π stacking and hydrophobic interactions. The ring system is also relatively planar, which can be advantageous for fitting into the active sites of enzymes and receptors.

Rationale for its "Privileged" Status in Drug Design

The term "privileged scaffold" is bestowed upon molecular frameworks that are capable of binding to multiple, unrelated biological targets. The 2-aminothiazole core has earned this distinction due to its presence in a wide array of biologically active compounds.[1] This promiscuity is not random; rather, it stems from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for the fine-tuning of potency and selectivity against different targets. Furthermore, its synthetic tractability allows for the creation of large and diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR).

Synthetic Strategies for 2-Aminothiazole Derivatives

The Cornerstone: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains the most common and versatile method for the construction of the 2-aminothiazole ring.[3]

The reaction proceeds via the condensation of an α-haloketone with a thiourea derivative. The mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the 2-aminothiazole product. The versatility of this reaction allows for the introduction of a wide range of substituents at the 4- and 5-positions of the thiazole ring, as well as on the exocyclic amino group, by simply varying the starting materials.

Materials:

  • α-Bromoacetophenone (1.0 mmol, 1.0 eq)

  • Thiourea (1.2 mmol, 1.2 eq)

  • Ethanol (10 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

Procedure:

  • To a 50 mL round-bottom flask, add α-bromoacetophenone and thiourea.

  • Add ethanol to the flask and stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 4-phenyl-2-aminothiazole.

To improve reaction times, yields, and the overall environmental footprint, several modern variations of the Hantzsch synthesis have been developed. Microwave-assisted synthesis has emerged as a powerful tool, often reducing reaction times from hours to minutes. One-pot procedures, where the α-haloketone is generated in situ from the corresponding ketone and a halogen source (e.g., N-bromosuccinimide), offer increased efficiency by eliminating the need to isolate the intermediate.[4]

Alternative Synthetic Routes

While the Hantzsch synthesis is dominant, other methods for the preparation of 2-aminothiazoles exist. These include the reaction of β-keto esters with thiourea and an oxidizing agent, and the cyclization of α-thiocyanato ketones with amines. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Workflow Diagram for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (α-Haloketone, Thiourea) reaction Hantzsch Reaction (Reflux in Ethanol) start->reaction workup Cooling & Precipitation reaction->workup tlc TLC Monitoring reaction->tlc filtration Filtration workup->filtration recrystallization Recrystallization filtration->recrystallization drying Drying under Vacuum recrystallization->drying nmr NMR Spectroscopy drying->nmr ms Mass Spectrometry drying->ms

Caption: A typical workflow for the synthesis and purification of a 2-aminothiazole derivative.

Pharmacological Landscape of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.[1][2]

Anticancer Activity: A Prominent Therapeutic Area

One of the most significant applications of 2-aminothiazole derivatives is in the field of oncology.[1] These compounds have been shown to target various hallmarks of cancer, with a particular emphasis on the inhibition of protein kinases.

Many 2-aminothiazole-based anticancer agents function as ATP-competitive kinase inhibitors. The scaffold is adept at forming key hydrogen bonding interactions within the hinge region of the kinase ATP-binding pocket, a critical feature for potent inhibition. A prime example of this is Dasatinib, a potent inhibitor of the BCR-ABL kinase and Src family kinases.[5]

G cluster_pathway BCR-ABL Signaling Pathway bcr_abl BCR-ABL (Constitutively Active Kinase) downstream Downstream Signaling (e.g., STAT5, Ras/MAPK, PI3K/Akt) bcr_abl->downstream proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Inhibition of Apoptosis downstream->apoptosis dasatinib Dasatinib dasatinib->bcr_abl Inhibits

Caption: Simplified signaling pathway showing the inhibitory action of Dasatinib on BCR-ABL.

Extensive SAR studies have been conducted on 2-aminothiazole derivatives to optimize their anticancer activity. Key modifications often involve the substituents at the 4- and 5-positions of the thiazole ring and the exocyclic amino group. For instance, in a series of 2-arylamido and 2-alkylamido derivatives, the arylamido compounds showed a remarkable increase in antiproliferative activity, with IC50 values in the range of 0.2-1 µM, compared to the alkylamido analogues which had IC50 values of 4-8 µM.[1] The introduction of different substituents on a phenyl ring can also significantly affect activity.[1]

Compound R1 R2 IC50 (µM) against L1210 cells [1]
1AlkylH4-8
2ArylH0.2-1
3Benzoyl4-isothiocyanatomethylPotent GMP synthetase inhibitor
Antimicrobial Agents

2-Aminothiazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[2]

The antimicrobial activity of these compounds is highly dependent on the nature and position of the substituents on the thiazole ring. For example, in a series of 2-(4-arylthiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione derivatives, compounds with a 4-chlorophenyl substituent at the 4-position of the thiazole ring showed the highest activity against C. perfringens with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL.[2]

SAR studies have revealed that both electron-donating and electron-withdrawing groups on the aryl substituent at the 4-position can influence antimicrobial potency. The presence of halogen atoms, such as chlorine and bromine, on the aryl ring often enhances activity.[2] The length of alkyl chains in certain derivatives has also been shown to be a critical determinant of antibacterial efficacy.[2]

Anti-inflammatory Properties

The 2-aminothiazole scaffold is also a key feature in a number of anti-inflammatory agents.[3] These compounds often exert their effects by inhibiting pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[2] For instance, a series of thiazolyl derivatives showed inhibitory activity against both COX-1 and COX-2 isozymes, with some compounds exhibiting COX-2 selectivity.[2]

Other Notable Biological Activities

The versatility of the 2-aminothiazole scaffold extends beyond the aforementioned areas, with derivatives also exhibiting antiviral, anticonvulsant, antidiabetic, and antihypertensive activities, among others.[1]

Clinically Approved Drugs and Late-Stage Clinical Candidates

The therapeutic potential of the 2-aminothiazole scaffold is underscored by the number of drugs that have received regulatory approval and are currently on the market.

Table of FDA-Approved Drugs Featuring the 2-Aminothiazole Scaffold
Drug Name Brand Name Therapeutic Area Mechanism of Action
DasatinibSprycelOncology (CML, ALL)BCR-ABL and Src family kinase inhibitor
AlpelisibPiqrayOncology (Breast Cancer)PI3Kα inhibitor
FamotidinePepcidGastroenterologyHistamine H2 receptor antagonist
CefdinirOmnicefInfectious DiseasesCephalosporin antibiotic
MeloxicamMobicAnti-inflammatoryCOX-2 selective NSAID
Case Study: Dasatinib - From Discovery to Clinical Application

Dasatinib (formerly BMS-354825) is a prime example of the successful application of the 2-aminothiazole scaffold in drug discovery.[5] It was developed as a second-generation tyrosine kinase inhibitor to overcome resistance to imatinib in patients with chronic myeloid leukemia (CML).[5] Its discovery was the result of extensive SAR studies that optimized the interactions of the 2-aminothiazole core with the ATP-binding site of the BCR-ABL kinase.[5] Dasatinib received FDA approval in 2006 for the treatment of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5]

Drug Discovery Considerations: A Double-Edged Sword

While the 2-aminothiazole scaffold offers immense therapeutic potential, it is not without its challenges in drug development.

ADME Properties and Druggability

The pharmacokinetic properties of 2-aminothiazole derivatives can be highly variable and are strongly influenced by the nature of the substituents. While some derivatives exhibit good oral bioavailability and brain penetration, others may suffer from poor solubility or rapid metabolism.[6] A thorough evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties is therefore crucial during the lead optimization phase.

The Toxicophore Concern: Metabolic Activation and Safety Profile

A significant concern associated with the 2-aminothiazole ring is its potential to act as a "toxicophore".[7] This means that it can be metabolically activated in the body to form reactive metabolites that can covalently bind to macromolecules such as proteins and DNA, leading to toxicity. The primary route of metabolic activation is believed to involve oxidation of the thiazole ring. While not all 2-aminothiazole-containing compounds are toxic, this potential liability must be carefully assessed during preclinical development.[3] Chronic exposure to 2-aminothiazole has been linked to adverse effects on the nervous system, kidneys, and reproductive system.[3]

Strategies for Mitigating Toxicity: Bioisosteric Replacements

To address the potential toxicity of the 2-aminothiazole scaffold, medicinal chemists have explored various strategies, including bioisosteric replacement. This involves replacing the 2-aminothiazole ring with another functional group that has similar physicochemical properties but a different metabolic profile. For example, the 2-aminooxazole scaffold has been investigated as a potential bioisostere, as it may offer a more favorable safety profile while retaining the desired biological activity.[8]

Future Perspectives and Emerging Opportunities

The 2-aminothiazole scaffold continues to be a fertile ground for drug discovery. Emerging areas of research include the development of novel derivatives for the treatment of neurodegenerative diseases, parasitic infections, and rare genetic disorders. The application of new synthetic methodologies, such as flow chemistry and photoredox catalysis, is expected to further expand the chemical space accessible for 2-aminothiazole-based drug discovery. Moreover, a deeper understanding of the factors that govern the metabolic fate of this scaffold will be crucial for designing safer and more effective drugs in the future.

Conclusion

The 2-aminothiazole scaffold has proven itself to be a remarkably versatile and valuable tool in the armamentarium of the medicinal chemist. Its privileged status is well-deserved, given its presence in a diverse range of clinically important drugs. While challenges related to its pharmacokinetic and toxicological properties remain, ongoing research and the application of modern drug design principles are continuously expanding the therapeutic potential of this remarkable heterocyclic core. As we move forward, the 2-aminothiazole scaffold is poised to remain a cornerstone of drug discovery for years to come.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(5), 1045-1082. [Link]

  • Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1449. [Link]

  • Jalani, H. B., Pandya, A. N., Pandya, D. H., Sharma, J. A., Sudarsanam, V., & Vasu, K. K. (2013). An efficient one-pot synthesis of functionally diverse 2-aminothiazoles from isothiocyanates, amidines/guanidines and halomethylenes. Tetrahedron Letters, 54(40), 5403-5406. [Link]

  • Janeš, D., Zidar, N., & Tomašič, T. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. International journal of molecular sciences, 22(16), 8881. [Link]

  • Li, Y., & Liu, Q. (2021). Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. Journal of medicinal chemistry, 64(15), 10836–10851. [Link]

  • Ghaemmaghami, A. G., O'Moore, J., & Silber, B. M. (2014). 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease. ACS medicinal chemistry letters, 5(5), 552–557. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]

Sources

Methodological & Application

Synthesis Protocol for 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one: An Application Note for Drug Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiazolone Scaffold

The 1,3-thiazol-2(3H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its prevalence in pharmacologically active agents underscores the importance of robust and well-characterized synthetic routes. This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one, a key intermediate for the development of novel therapeutics. The described methodology is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations to ensure reliable and reproducible outcomes.

The synthesis is strategically divided into two main stages: the preparation of the α-haloketone intermediate, 2-bromo-1-(4-methoxyphenyl)ethanone, followed by its cyclization with a thiocyanate salt in a modified Hantzsch thiazole synthesis to yield the target thiazolone. This document provides a detailed walkthrough of each stage, complete with mechanistic insights, safety protocols, and characterization data for validation.

Overall Synthetic Scheme

The synthesis of 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one is accomplished via a two-step sequence starting from commercially available 4-methoxyacetophenone.

Synthesis_Scheme cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Hantzsch Thiazole Synthesis 4-Methoxyacetophenone 4-Methoxyacetophenone 2-Bromo-1-(4-methoxyphenyl)ethanone 2-Bromo-1-(4-methoxyphenyl)ethanone 4-Methoxyacetophenone->2-Bromo-1-(4-methoxyphenyl)ethanone Br2, Acetic Acid Bromine Br2 Acetic_Acid Acetic Acid alpha_Bromo alpha_Bromo Thiazolone Thiazolone alpha_Bromo->Thiazolone KSCN, Ethanol, Reflux KSCN KSCN Ethanol Ethanol, Reflux

Caption: Overall synthetic route to 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one.

Part 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone

The initial step involves the α-bromination of 4-methoxyacetophenone. This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine. Acetic acid serves as both the solvent and the acid catalyst.

Mechanistic Rationale

The acid-catalyzed bromination of a ketone is a classic example of electrophilic substitution at the α-carbon. The protonation of the carbonyl oxygen increases the acidity of the α-protons, facilitating the formation of the enol tautomer. This enol, with its electron-rich double bond, acts as a nucleophile, attacking the electrophilic bromine.

Bromination_Mechanism Ketone 4-Methoxyacetophenone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone H+ (from Acetic Acid) Enol Enol Intermediate Protonated_Ketone->Enol -H+ Bromonium Bromonium Ion Intermediate Enol->Bromonium Br2 alpha_Bromo_Ketone 2-Bromo-1-(4-methoxyphenyl)ethanone Bromonium->alpha_Bromo_Ketone -H+

Caption: Mechanism of acid-catalyzed α-bromination of 4-methoxyacetophenone.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methoxyacetophenone150.1715.0 g0.10
Bromine159.815.1 mL (16.0 g)0.10
Glacial Acetic Acid60.05100 mL-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes with a sodium hydroxide solution), dissolve 15.0 g (0.10 mol) of 4-methoxyacetophenone in 100 mL of glacial acetic acid.

  • From the dropping funnel, add 5.1 mL (16.0 g, 0.10 mol) of bromine dropwise to the stirred solution at room temperature. The addition should be regulated to maintain a gentle reaction and control the evolution of hydrogen bromide gas.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any unreacted bromine.

  • Recrystallize the crude product from ethanol to afford pure 2-bromo-1-(4-methoxyphenyl)ethanone as a crystalline solid.

Expected Yield: 75-85%

Characterization of 2-Bromo-1-(4-methoxyphenyl)ethanone:

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 70-72 °C.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.40 (s, 2H, CH₂Br), 3.88 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 190.5 (C=O), 164.2 (C-OCH₃), 131.5 (Ar-CH), 128.5 (Ar-C), 114.1 (Ar-CH), 55.6 (OCH₃), 30.8 (CH₂Br).

Part 2: Synthesis of 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one

This step involves the cyclization of the α-bromoketone with potassium thiocyanate. The reaction is a variation of the Hantzsch thiazole synthesis, where the thiocyanate ion acts as the sulfur and nitrogen source. The initially formed 2-thiocyanato ketone undergoes an intramolecular cyclization, followed by tautomerization and hydrolysis to yield the final thiazolone product.

Mechanistic Rationale

The synthesis proceeds through a series of well-defined steps:

  • Nucleophilic Substitution: The thiocyanate ion (SCN⁻), a potent nucleophile, displaces the bromide from the α-carbon of the ketone via an Sₙ2 reaction to form a 2-thiocyanato-1-(4-methoxyphenyl)ethanone intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thiocyanate group attacks the electrophilic carbonyl carbon, forming a five-membered ring intermediate.

  • Hydrolysis and Tautomerization: The intermediate undergoes hydrolysis during workup or in the presence of trace water, leading to the formation of the more stable 1,3-thiazol-2(3H)-one tautomer.

Hantzsch_Mechanism alpha_Bromo_Ketone 2-Bromo-1-(4-methoxyphenyl)ethanone Thiocyanato_Ketone 2-Thiocyanato Intermediate alpha_Bromo_Ketone->Thiocyanato_Ketone KSCN (SN2) Cyclic_Intermediate Cyclic Intermediate Thiocyanato_Ketone->Cyclic_Intermediate Intramolecular Cyclization Thiazolone 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one Cyclic_Intermediate->Thiazolone Hydrolysis & Tautomerization

Caption: Proposed mechanism for the formation of 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-1-(4-methoxyphenyl)ethanone229.0711.45 g0.05
Potassium Thiocyanate97.185.83 g0.06
Ethanol46.07150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 11.45 g (0.05 mol) of 2-bromo-1-(4-methoxyphenyl)ethanone and 5.83 g (0.06 mol) of potassium thiocyanate.

  • Add 150 mL of ethanol to the flask.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent).

  • After the reaction is complete, cool the mixture to room temperature. A precipitate of potassium bromide may form.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add 100 mL of water and stir. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one.

Expected Yield: 60-75%

Characterization and Validation

Expected Results for 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Expected to be in the range of 180-200 °C.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~11.5 (br s, 1H, NH), 7.80 (d, J = 8.8 Hz, 2H, Ar-H), 7.00 (d, J = 8.8 Hz, 2H, Ar-H), 6.80 (s, 1H, thiazole C5-H), 3.80 (s, 3H, OCH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ ~170.0 (C=O), 160.0 (C-OCH₃), 130.0 (Ar-C), 128.0 (Ar-CH), 125.0 (Thiazole C4), 114.5 (Ar-CH), 105.0 (Thiazole C5), 55.5 (OCH₃).

  • IR (KBr, cm⁻¹): ~3200-3000 (N-H stretching), ~1680 (C=O stretching, amide), ~1610, 1510 (C=C and C=N stretching).

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₀H₉NO₂S: 208.04; found: ~208.

Safety and Handling Precautions

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Causes severe burns upon contact with skin and eyes. Inhalation can be fatal. Handle with extreme care in a fume hood.

  • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Its vapors are irritating to the respiratory system.

  • 2-Bromo-1-(4-methoxyphenyl)ethanone: Lachrymatory and a skin and eye irritant. Avoid inhalation of dust and contact with skin.

  • Potassium Thiocyanate: Harmful if swallowed or in contact with skin. Contact with acids liberates very toxic gas (hydrogen cyanide).

  • 4-Methoxyacetophenone: Harmful if swallowed.[1]

Waste Disposal:

  • All organic waste should be collected in a designated chlorinated waste container.

  • Aqueous waste should be neutralized before disposal according to institutional guidelines.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The inclusion of mechanistic insights and expected characterization data serves to create a self-validating system, empowering scientists to troubleshoot and ensure the quality of their synthetic work.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
  • Katritzky, A. R.; Rees, C. W.; Scriven, E. F. V. Comprehensive Organic Chemistry II; Elsevier, 1995.
  • Fisher Scientific. Safety Data Sheet: 4'-Methoxyacetophenone. (Accessed January 2026).
  • Sigma-Aldrich. Safety Data Sheet: 2-Bromo-1-(4-methoxyphenyl)ethanone. (Accessed January 2026).
  • ChemSupply.

Sources

Application Notes & Protocols: A Guide to Utilizing 4-(4-Methoxyphenyl)thiazoles as Adenosine A₃ Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Adenosine A₃ Receptor

The Adenosine A₃ Receptor (A₃AR) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a spectrum of diseases, particularly those with an inflammatory or autoimmune component.[1][2] As a member of the purinergic signaling family, the A₃AR is activated by endogenous adenosine, a nucleoside released during cellular stress or injury.[3] A₃AR is primarily coupled to Gᵢ/₀ proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade modulates various downstream pathways, influencing immune cell function, cell proliferation, and apoptosis.[2][5]

The development of selective antagonists for the A₃AR is a compelling strategy for therapeutic intervention. By blocking the receptor, these compounds can counteract the pathological effects of excessive adenosine signaling, offering potential treatments for conditions like asthma, rheumatoid arthritis, and psoriasis.[6] The thiazole scaffold is a versatile heterocyclic motif widely recognized in medicinal chemistry for its presence in numerous pharmacologically active agents.[7][8] Its structural and electronic properties make it an excellent backbone for designing potent and selective receptor ligands. This guide focuses on the 4-(4-methoxyphenyl)thiazole core, providing a framework for its synthesis and detailed protocols for its evaluation as a selective A₃AR antagonist.

Section 1: Synthesis and Characterization

Rationale for the 4-(4-methoxyphenyl)thiazole Scaffold

The selection of the 4-(4-methoxyphenyl)thiazole scaffold is guided by established structure-activity relationships (SAR) for A₃AR antagonists. Many known antagonists are heterocyclic structures that occupy the orthosteric binding site. The methoxyphenyl group can engage in crucial hydrophobic and aromatic interactions within the receptor's binding pocket, while the thiazole ring serves as a rigid core for orienting key pharmacophoric elements. Modifications at other positions on the thiazole ring (e.g., the 2-position) can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.[9]

General Synthetic Strategy: Hantzsch Thiazole Synthesis

A reliable and widely used method for constructing the thiazole ring is the Hantzsch synthesis. This approach involves the condensation of an α-haloketone with a thioamide. The following protocol is a representative example for synthesizing a 4-(4-methoxyphenyl)thiazole derivative.

Workflow: Hantzsch Thiazole Synthesis

cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product A 2-Bromo-1-(4-methoxyphenyl)ethan-1-one (α-Haloketone) C 1. Mix reactants in solvent (e.g., Ethanol). 2. Reflux the mixture (e.g., 2-4 hours). A->C B Thioacetamide (Thioamide) B->C D 3. Monitor reaction by TLC. 4. Cool to room temperature. C->D E 5. Neutralize with base (e.g., NaHCO₃). 6. Extract with organic solvent (e.g., Ethyl Acetate). D->E F 7. Dry organic layer (e.g., MgSO₄), filter, and concentrate. 8. Purify via column chromatography. E->F G 2-Methyl-4-(4-methoxyphenyl)thiazole F->G A Prepare Reagents: - hA₃AR Membranes - Radioligand (e.g., [³H]MRS7799) - Test Compound (10 concentrations) - Non-specific Ligand (e.g., 10 µM NECA) - Assay Buffer B Incubate Components: - Total Binding (Membrane + Radioligand) - Non-Specific Binding (Membrane + Radioligand + Non-specific Ligand) - Competition (Membrane + Radioligand + Test Compound) A->B C Equilibrate at Room Temperature (e.g., 60-90 minutes) B->C D Rapid Filtration: Separate bound from free radioligand using a cell harvester and GF/B filters C->D E Wash Filters to remove unbound radioligand D->E F Quantify Bound Radioactivity: - Add scintillation cocktail to filters - Count using a scintillation counter E->F G Data Analysis: - Calculate Specific Binding - Plot % Inhibition vs. [Compound] - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation F->G A Seed hA₃AR-expressing cells in a 96-well plate and incubate overnight B Pre-incubate cells with increasing concentrations of the test antagonist (or vehicle) for 15-30 minutes A->B C Stimulate cells with a mix of: - Forskolin (e.g., 10 µM) - A₃AR Agonist (at EC₈₀, e.g., Cl-IB-MECA) B->C D Incubate for 30 minutes at 37°C C->D E Lyse cells and add cAMP detection reagents (e.g., HTRF or AlphaScreen) D->E F Incubate for 60 minutes at RT in the dark E->F G Read plate on a compatible plate reader F->G H Data Analysis: - Plot cAMP signal vs. [Antagonist] - Determine IC₅₀ - Calculate antagonist affinity (Kₑ) using the Schild equation G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis and improve your overall yield and purity.

The synthesis of this thiazolone core typically proceeds via a two-stage process: (1) the Hantzsch condensation of 2-bromo-1-(4-methoxyphenyl)ethanone with thiourea to form the 2-amino-4-(4-methoxyphenyl)-1,3-thiazole intermediate, followed by (2) hydrolysis of the 2-amino group to the desired 2-oxo functionality. This guide addresses potential pitfalls in both stages of this valuable synthetic route.

Troubleshooting Guide

This section is designed to address specific experimental issues in a direct question-and-answer format.

Q1: My overall yield is consistently low (<40%). Where should I begin my investigation?

Low yield is a common issue that can stem from multiple points in the workflow. A systematic approach is crucial for diagnosis. The primary areas to investigate are the purity of your starting materials, the specific conditions of both the cyclization and hydrolysis reactions, and the efficiency of your work-up and purification procedures. The following questions break down these areas into actionable steps.

Below is a logical workflow to diagnose the source of yield loss.

G start Low Overall Yield reagents Purity of Starting Materials (Q2) start->reagents Begin Here cyclization Hantzsch Cyclization Issues (Q3) reagents->cyclization Reagents Verified hydrolysis Hydrolysis Step Failure (Q4) cyclization->hydrolysis Cyclization Optimized purification Work-up & Purification Loss (Q5) hydrolysis->purification Hydrolysis Optimized outcome1 High Purity Product (Yield Improved) purification->outcome1 Process Complete G R1 2-bromo-1-(4-methoxyphenyl)ethanone Int1 Isothiouronium Salt (S-Alkylation) R1->Int1 R2 Thiourea R2->Int1 Int2 Hydroxythiazoline Intermediate (Cyclization) Int1->Int2 Intramolecular Nucleophilic Attack Prod 2-Amino-4-(4-methoxyphenyl)thiazole Int2->Prod Dehydration (-H2O)

Troubleshooting 2-aminothiazole synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Aminothiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of 2-aminothiazole synthesis, with a particular focus on troubleshooting common side reactions.

The Hantzsch thiazole synthesis, a classic and versatile method, is the primary focus of this guide. While seemingly straightforward, this reaction can be prone to side reactions that impact yield, purity, and scalability. This resource will equip you with the knowledge to anticipate, identify, and resolve these challenges.

Frequently Asked Questions (FAQs) at a Glance

  • My reaction is producing a mixture of isomers. How can I favor the formation of the desired 2-aminothiazole?

  • I'm observing an unknown impurity in my crude product. What could it be and how do I get rid of it?

  • What are the best analytical techniques to confirm the structure of my product and identify byproducts?

  • My yield is consistently low. What factors could be contributing to this?

  • Can you provide a reliable, step-by-step protocol for minimizing side reactions?

Section 1: Understanding the Core Reaction and Major Side Reaction

The Hantzsch synthesis of 2-aminothiazoles involves the condensation of an α-haloketone with a thiourea or a substituted thiourea.[1][2][3] The reaction is prized for its efficiency and broad substrate scope.[1][3]

The Desired Pathway: Hantzsch 2-Aminothiazole Synthesis

The generally accepted mechanism proceeds through two key steps:

  • S-Alkylation: The sulfur atom of the thiourea, acting as a nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction to form an isothiouronium salt intermediate.

  • Cyclization and Dehydration: The amino group of the intermediate then attacks the carbonyl carbon, leading to a cyclized intermediate which subsequently dehydrates to form the aromatic 2-aminothiazole ring.

Hantzsch_Mechanism reagents α-Haloketone + Thiourea intermediate Isothiouronium Salt reagents->intermediate S-Alkylation (SN2) cyclized Cyclized Intermediate (Thiazoline precursor) intermediate->cyclized Intramolecular Nucleophilic Attack product 2-Aminothiazole cyclized->product Dehydration

The Primary Culprit: Isomeric Impurity Formation

When using N-monosubstituted thioureas, a significant side reaction can occur, leading to the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer.[4] This is a critical issue as the isomer can be difficult to separate from the desired product and may have different biological and physical properties.

The formation of this isomer is highly dependent on the reaction conditions, particularly the pH.[4]

  • In Neutral or Basic Conditions: The reaction typically yields the desired 2-(N-substituted amino)thiazole.

  • In Acidic Conditions: A mixture of the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole is often formed.[4]

The regioselectivity is determined by which nitrogen atom of the substituted thiourea participates in the cyclization step.

Isomer_Formation cluster_0 Reaction Pathway Isothiouronium Salt Isothiouronium Salt

Section 2: Troubleshooting Guide

This section addresses common problems encountered during 2-aminothiazole synthesis in a question-and-answer format.

Q1: My reaction is producing a mixture of isomers. How can I favor the formation of the desired 2-aminothiazole?

A1: The formation of the 2-imino isomer is a classic problem, particularly with substituted thioureas. Here’s how to troubleshoot it:

  • Control the pH: This is the most critical factor. The condensation of α-haloketones with N-monosubstituted thioureas in neutral solvent leads exclusively to 2-(N-substituted amino)thiazoles.[4]

    • Recommendation: Avoid acidic conditions. If your α-haloketone synthesis leaves residual acid, neutralize it before adding the thiourea. The reaction can be run in a non-acidic solvent like ethanol or under buffered conditions. Some protocols even use a mild base to ensure the desired regioselectivity.

  • Choice of Thiourea: If you are using an N-substituted thiourea, be aware that the electronic and steric properties of the substituent can influence the nucleophilicity of the two nitrogen atoms.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also sometimes lead to less selectivity.

    • Recommendation: Start with a moderate temperature (e.g., refluxing ethanol) and monitor the reaction closely.

Q2: I'm observing an unknown impurity in my crude product that is not the 2-imino isomer. What could it be?

A2: Other impurities can arise from the starting materials or side reactions of the intermediates.

  • Side Reactions of α-Haloketones:

    • Self-condensation: Under basic conditions, α-haloketones can undergo self-condensation reactions.[5]

    • Favorskii Rearrangement: In the presence of a strong base, α-haloketones can rearrange to form carboxylic acid derivatives.[6]

    • Reaction with Solvent: Nucleophilic solvents (like alcohols) can potentially react with the α-haloketone, although this is usually slower than the reaction with thiourea.

  • Thiourea-Related Impurities:

    • Dimerization/Decomposition: While less common under typical Hantzsch conditions, thiourea can decompose at high temperatures or in the presence of strong acids or bases.

  • Incomplete Reaction: Unreacted α-haloketone or thiourea can be present in the crude product.

Troubleshooting Steps:

  • Analyze Starting Materials: Ensure the purity of your α-haloketone and thiourea.

  • Optimize Stoichiometry: A slight excess of thiourea is sometimes used to ensure complete conversion of the α-haloketone.[7]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product and byproducts.[2]

Q3: What are the best analytical techniques to confirm my product's structure and identify byproducts?

A3: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.

Analytical TechniqueApplication in 2-Aminothiazole Synthesis
¹H NMR Spectroscopy Differentiating between the 2-aminothiazole and the 2-imino isomer is a key application. The chemical shift of the proton at the 5-position of the thiazole ring is a diagnostic indicator.[4] The protons of the amino group in the desired product will also have a characteristic chemical shift.
¹³C NMR Spectroscopy Provides information on the carbon skeleton and can help confirm the connectivity of the thiazole ring.
Infrared (IR) Spectroscopy Useful for identifying key functional groups. The N-H stretching frequencies of the amino group in the 2-aminothiazole and the C=N stretching of the imino group in the isomer will be different.[4]
Mass Spectrometry (MS) Confirms the molecular weight of the product and can help in identifying impurities.
High-Performance Liquid Chromatography (HPLC) An excellent method for determining the purity of the product and quantifying the amount of any isomers or other impurities.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the identification capabilities of MS, making it a powerful tool for analyzing complex reaction mixtures.[8]

Table 1: Key Spectroscopic Data for Distinguishing Isomers

IsomerKey ¹H NMR FeatureKey IR Feature
2-(N-substituted amino)thiazoleCharacteristic signal for the C5-H of the thiazole ring.N-H stretch of the amino group.
3-substituted 2-imino-2,3-dihydrothiazoleDistinct chemical shift for the C5-H compared to the desired isomer.[4]C=N stretch of the imino group.[4]

Section 3: Experimental Protocols and Purification

Recommended Protocol for the Synthesis of 2-Amino-4-phenylthiazole

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • 5% Sodium Carbonate solution

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol.[7]

  • Heat the mixture to reflux with stirring for 30-60 minutes. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution and stir.[7] This will neutralize any hydrobromic acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with water.

  • Dry the crude product. Further purification can be achieved by recrystallization or column chromatography.

Protocol_Workflow start Dissolve Reactants in Ethanol reflux Reflux for 30-60 min start->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Na2CO3 solution cool->precipitate filter Vacuum Filtration precipitate->filter dry Dry Crude Product filter->dry purify Purification (Recrystallization/Chromatography) dry->purify

Purification Strategies

The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities, including the 2-imino isomer if it is present in minor quantities.

    • Solvent Selection: Ethanol is a common solvent for recrystallizing 2-aminothiazoles. Experiment with solvent systems like ethanol/water or ethyl acetate/hexanes to find the optimal conditions for your specific product.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice.[2][9]

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for developing a separation method.

  • Acid-Base Extraction: This can be useful for removing unreacted acidic or basic starting materials. However, be cautious as altering the pH can affect the stability of the desired product.

  • Washing: Thoroughly washing the crude product with water during filtration is crucial for removing inorganic salts and water-soluble impurities.[7]

References

  • Ayimbila, S. et al. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
  • Facchinetti, V. et al. (2016).
  • Der Pharma Chemica. (2013).
  • EXCLI Journal. (2025).
  • Google Patents. (n.d.).
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • PMC. (n.d.).
  • PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?
  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • Chemistry LibreTexts. (2023). 22.
  • NIH. (n.d.).
  • ResearchGate. (n.d.). Recent Developments in the Chemistry of Thiourea Oxides.
  • ChemicalBook. (n.d.). 2-Aminothiazole (96-50-4) 1H NMR spectrum.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • RSC Publishing. (2023).
  • PubMed Central. (2021).
  • JoVE. (2025). Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.).
  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.
  • ResearchGate. (n.d.).
  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters.
  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.
  • YouTube. (2021). Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained.
  • Biblioteka Nauki. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.
  • MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
  • PMC. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • Wikipedia. (n.d.). α-Halo ketone.
  • CORA. (2017).
  • ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? | Request PDF.
  • PMC. (n.d.). Design, Synthesis and Biological Activities of (Thio)
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • bepls. (n.d.).

Sources

Technical Support Center: Synthesis of 5-Substituted-2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-substituted-2-aminothiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged scaffold. The 2-aminothiazole motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] However, its synthesis, particularly with substitution at the 5-position, is often accompanied by challenges ranging from low yields to complex purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you to optimize your synthetic routes effectively. We will focus primarily on the Hantzsch thiazole synthesis and its modern variations, the most prevalent method for constructing this heterocyclic core.[2][3]

Troubleshooting Guide: From Reaction Failure to Success

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Product Yield

Question: My Hantzsch reaction is giving a very low yield, or I'm only recovering starting materials. What are the critical parameters I should investigate?

Answer: A low or non-existent yield in a Hantzsch synthesis typically points to issues with one of four areas: reagents, reaction conditions, or the reaction setup itself. Let's break down the causality.

The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thiourea-containing reactant.[2] The initial step is often an SN2 reaction, followed by cyclization and dehydration. Each step has specific requirements.

Troubleshooting Steps:

  • Assess Reagent Quality:

    • α-Haloketone Stability: α-haloketones, especially α-bromoketones, can be lachrymatory and unstable over long-term storage. They can decompose or polymerize. Verify the purity of your α-haloketone by NMR or TLC before use. If it's old or appears discolored, consider re-purifying it or using a freshly prepared batch.

    • Thiourea Purity: Ensure the thiourea or its derivative is pure and dry. Contaminants can interfere with the reaction.

  • Optimize Reaction Conditions:

    • Solvent Choice: The solvent plays a crucial role. Alcohols like ethanol are common and effective for many substrates.[4] However, for less reactive starting materials, aprotic solvents like DMF might be more suitable.[5] The choice of solvent can influence reaction rates and solubility of intermediates.

    • Temperature Control: Many Hantzsch reactions proceed well at room temperature or with gentle heating (e.g., 40-80 °C).[6] If you see no reaction at room temperature, gradually increase the heat while monitoring by TLC. Excessive heat can promote the formation of degradation products and undesirable side reactions.

    • Reaction Time: Are you running the reaction long enough? Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion, while excessively long times can cause product degradation.[5]

  • Reaction Monitoring and Work-up:

    • In-Process Monitoring: Use TLC to track the consumption of the limiting reagent (usually the α-haloketone). A common mobile phase for this analysis is a mixture of ethyl acetate and hexane.

    • Product Precipitation: The 2-aminothiazole product is often obtained as a hydrobromide salt, which may or may not precipitate from the reaction mixture. The free base is typically less soluble in water and can be precipitated by adding a mild base like sodium bicarbonate or sodium carbonate solution to the cooled reaction mixture.[2][6]

Problem 2: Formation of Isomeric Impurities

Question: My analysis (NMR/LC-MS) shows a major byproduct with the same mass as my target 2-amino-5-substituted-thiazole. Could this be the 2-imino-2,3-dihydrothiazole isomer, and how can I avoid its formation?

Answer: Yes, this is a very common and often perplexing issue. The formation of the 3-substituted-2-imino-2,3-dihydrothiazole isomer is a well-documented side reaction in the Hantzsch synthesis, particularly when using N-substituted thioureas.[5]

The Underlying Mechanism: The regioselectivity of the cyclization is highly dependent on which nitrogen atom of the substituted thiourea acts as the nucleophile. The reaction pathway is heavily influenced by the pH of the medium.

  • Acidic Conditions: Can favor protonation of the exocyclic nitrogen, leading to cyclization via the endocyclic nitrogen, resulting in the undesired 2-imino isomer.

  • Neutral or Basic Conditions: These conditions favor the formation of the desired 2-amino isomer. The exocyclic nitrogen is more nucleophilic, leading to the correct cyclization pathway.[5]

Visualizing the Troubleshooting Workflow:

Below is a workflow to diagnose and resolve issues of low yield and impurity formation.

G start Low Yield or Impurity Observed check_reagents 1. Verify Reagent Purity (α-haloketone, thiourea) start->check_reagents check_conditions 2. Analyze Reaction Conditions start->check_conditions sub_reagents Decomposed? Repurify or Replace check_reagents->sub_reagents Yes reagents_ok Reagents OK check_reagents->reagents_ok No ph_check Is pH acidic? (Check for imino isomer) check_conditions->ph_check temp_check Is temperature optimal? check_conditions->temp_check time_check Is reaction time sufficient? check_conditions->time_check sub_reagents->start solution Optimized Synthesis reagents_ok->solution add_base Add mild base (e.g., NaHCO3) or run in neutral solvent ph_check->add_base adjust_temp Incrementally increase/ decrease temperature temp_check->adjust_temp monitor_tlc Monitor via TLC/ LC-MS to completion time_check->monitor_tlc add_base->solution adjust_temp->solution monitor_tlc->solution

Caption: Troubleshooting workflow for Hantzsch thiazole synthesis.

Strategies for Control:

  • pH Adjustment: The most reliable method is to ensure the reaction is not acidic. If your α-haloketone synthesis generates trace acid, or if the salt of the thiourea is used, the medium can become acidic. The addition of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or running the reaction in a neutral buffer can effectively suppress the formation of the imino isomer.[5]

  • Solvent Selection: Using a neutral aprotic solvent like DMF or a buffered alcoholic solution can help maintain the desired pH throughout the reaction.

Problem 3: Difficulty in Product Purification

Question: My crude product is a sticky oil or a complex mixture that is difficult to purify by column chromatography. What are the best practices for isolating these compounds?

Answer: Purification of 2-aminothiazoles can indeed be challenging due to their basic nature, which can cause streaking on silica gel, and their tendency to form salts.

Purification Protocol & Best Practices:

  • Initial Work-up (Salt to Free Base):

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice water.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH is neutral to slightly basic (pH 7-8). This converts the product from its hydrohalide salt to the free base.

    • The free base is often less soluble and will precipitate as a solid.[6] Collect this solid by filtration, wash with cold water, and dry.

  • Recrystallization:

    • If a solid is obtained, recrystallization is often the most effective purification method. Common solvent systems include ethanol, methanol, or mixtures like DMF/water.

  • Column Chromatography (If Necessary):

    • If the product is an oil or recrystallization is ineffective, column chromatography is the next step.

    • Deactivate Silica: To prevent streaking caused by the basic amino group, pre-treat your silica gel. You can do this by preparing your slurry in a solvent system containing a small amount of a volatile base, such as 1% triethylamine (NEt₃) in your hexane/ethyl acetate eluent.

    • Solvent System: A gradient of ethyl acetate in hexane is a standard starting point. The polarity can be adjusted based on your specific compound.

Problem 4: Introducing the 5-Substituent

Question: I am struggling to synthesize a 2-aminothiazole with a complex or sensitive functional group at the 5-position. Should I try to find a corresponding α-haloketone, or is it better to functionalize the thiazole ring after it's formed?

Answer: This is a classic synthetic strategy question. Both approaches are valid, and the best choice depends on the complexity and stability of your desired substituent.

Strategy 1: The Direct Approach (via α-Haloketone)

  • Mechanism: This is the standard Hantzsch synthesis where the desired 5-substituent is already present in the α-haloketone starting material.

  • Best For: Simple, stable substituents (e.g., alkyl, aryl, electron-withdrawing/donating phenyl groups).[7]

  • Challenges: The required α-haloketone may not be commercially available and its synthesis can be difficult, especially with sensitive functional groups that do not tolerate bromination conditions.

Strategy 2: The Post-Functionalization Approach

  • Mechanism: This two-step protocol involves first synthesizing a 2-amino-5-halothiazole (typically 5-bromo) and then using this versatile intermediate in a subsequent cross-coupling or nucleophilic substitution reaction to introduce the desired group.

  • Best For: Complex substituents, groups sensitive to the Hantzsch reaction conditions, or for building a library of analogs from a common intermediate.

  • Common Reactions:

    • Suzuki, Heck, or Sonogashira cross-coupling reactions.

    • Nucleophilic aromatic substitution with strong nucleophiles (e.g., amines, thiols).

StrategyProsConsBest Suited For
Direct Synthesis Fewer steps, potentially higher overall yield.Required α-haloketone may be unavailable or difficult to synthesize.Simple, robust substituents like alkyls and aryls.
Post-Functionalization Highly versatile, allows for late-stage diversification. Access to a wide range of functional groups.Adds two steps to the sequence (halogenation, substitution/coupling).Complex or sensitive functional groups; library synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis? The Hantzsch synthesis proceeds via a well-established pathway:

  • Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction, displacing the halide.

  • Cyclization: The exocyclic amino group then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic 2-aminothiazole ring.[2]

Q2: Are there greener or more efficient alternatives to the classical Hantzsch synthesis? Yes, the field has evolved significantly. Modern variations offer improved efficiency and sustainability:

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[5]

  • Solvent-Free Reactions: Some protocols allow for the neat reaction of the α-haloketone and thiourea, simplifying work-up and reducing solvent waste.[8]

  • Catalytic Methods: Novel catalytic systems, including the use of calcium or reusable magnetic nanocatalysts, have been developed to promote the reaction under milder conditions.[6][9]

Q3: How can I synthesize a 2-amino-5-halothiazole as an intermediate? The synthesis of a 2-amino-5-halothiazole is a key step for post-functionalization strategies. This is typically achieved by the direct halogenation of a pre-formed 2-aminothiazole.

Example Protocol: Synthesis of 2-amino-5-bromo-4-phenylthiazole This is a representative protocol and may require optimization for different substrates.

  • Dissolution: Dissolve 2-amino-4-phenylthiazole (1 equivalent) in a suitable solvent such as DMF (dimethylformamide).

  • Halogenation: Cool the solution in an ice bath. Slowly add bromine (Br₂) (1 equivalent) dropwise while maintaining the temperature.

  • Stirring: Allow the mixture to stir at room temperature for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice water. Neutralize with a solution of sodium bicarbonate to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a solvent like ethanol.

References

  • BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • ResearchGate. (2025). Progress in the Synthesis of 5-Aminothiazole Derivatives. Request PDF.
  • Indian Academy of Sciences. (n.d.). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles.
  • R Discovery. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach.
  • National Institutes of Health (NIH). (n.d.). Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides.
  • PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem.
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles.
  • National Institutes of Health (NIH). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • RSC Publishing. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol.

Sources

Validation & Comparative

A Comparative Analysis for Drug Discovery Professionals: Combretastatin A-4 versus 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one in Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, the identification and optimization of potent microtubule-targeting agents remain a cornerstone of therapeutic development. Among the most successful natural products in this class is Combretastatin A-4 (CA-4), a powerful inhibitor of tubulin polymerization. Its simple structure and potent activity have inspired the synthesis of numerous analogs. This guide provides a detailed, objective comparison between the well-established biological profile of Combretastatin A-4 and the emerging potential of 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one, a representative of the thiazolone class of heterocyclic compounds.

This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental evaluation of such compounds and a transparent assessment of their known activities.

Introduction to the Contenders: A Tale of a Natural Product Powerhouse and a Synthetic Scaffold with Potential

Combretastatin A-4 (CA-4) is a natural stilbenoid phenol derived from the bark of the African bush willow, Combretum caffrum. It is a highly potent cytotoxic agent that exerts its anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. CA-4 binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis in cancer cells. Due to its potent in vivo efficacy, a water-soluble prodrug, Combretastatin A-4 Phosphate (CA-4P), has undergone extensive clinical trials.

Comparative Biological Activity: A Quantitative Look at Potency

A direct comparison of the anticancer activity of these two molecules reveals a significant disparity in potency, underscoring the highly optimized nature of Combretastatin A-4 as a tubulin inhibitor.

CompoundCancer Cell LineIC50 (Concentration for 50% Inhibition)Citation
Combretastatin A-4 HCT-116 (Colon)20 nM[1]
A549 (Lung)2.9 - 8.1 nM[2]
MCF-7 (Breast)0.14 µM[2]
HeLa (Cervical)3.6 - 9.5 nM[2]
HepG2 (Liver)3.6 - 9.5 nM[2]
[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide (Analogue) HL-60 (Leukemia)7.5 µg/mL[3][4]
Jurkat (Leukemia)8.9 µg/mL[3][4]
HepG2 (Liver)>10 µg/mL (approx.)[3][4]
MCF-7 (Breast)>20 µg/mL (approx.)[3][4]
A549 (Lung)>15 µg/mL (approx.)[3][4]

Expert Analysis: The data clearly illustrates that Combretastatin A-4 exhibits potent cytotoxic activity in the nanomolar range across a variety of cancer cell lines. In contrast, the structurally related thiazole analog shows activity in the micromolar to µg/mL range, indicating a significantly lower potency. This difference of several orders of magnitude highlights the exceptional optimization of the combretastatin scaffold for tubulin binding. It is important to note that the data for the thiazole compound is for an analogue, and the activity of 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one itself remains to be experimentally determined.

Mechanism of Action: Targeting the Cytoskeleton

The primary mechanism of action for Combretastatin A-4 is the inhibition of tubulin polymerization. This disruption of the microtubule network leads to a cascade of cellular events culminating in apoptosis.

CA4 Combretastatin A-4 Tubulin α/β-Tubulin Dimers CA4->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer CA4->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for MitoticArrest G2/M Phase Arrest MitoticSpindle->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers

Caption: Mechanism of Action for Combretastatin A-4.

For 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one, the precise mechanism of its potential anticancer activity is not yet elucidated. However, various thiazole derivatives have been reported to exert their effects through multiple pathways, including the inhibition of tubulin, various kinases, and the induction of apoptosis.[5] Further investigation is required to determine if this specific thiazolone targets tubulin or acts through an alternative mechanism.

Experimental Protocols: A Guide to In Vitro Evaluation

To empirically compare the activity of a novel compound like 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one with a standard like Combretastatin A-4, the following experimental workflows are essential.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Workflow:

start Seed Cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Add varying concentrations of test compounds incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 addMTT Add MTT reagent incubate2->addMTT incubate3 Incubate (2-4h) addMTT->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at ~570nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Combretastatin A-4 and 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one) in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. A common method involves monitoring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Workflow:

start Prepare reaction mix on ice (tubulin, GTP, fluorescent reporter) add_compound Add test compound or control start->add_compound transfer Transfer to pre-warmed 37°C microplate add_compound->transfer measure Measure fluorescence intensity over time transfer->measure analyze Analyze polymerization curves measure->analyze

Caption: Workflow for the Fluorescence-Based Tubulin Polymerization Assay.

Detailed Protocol:

  • Reagent Preparation: On ice, prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL final concentration), GTP (e.g., 1 mM), and a fluorescent reporter dye (e.g., DAPI) in a suitable polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Compound Addition: Add the test compounds (Combretastatin A-4 as a positive control for inhibition, paclitaxel as a positive control for promotion, and 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one) or vehicle control to the reaction mixture.

  • Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 37°C microplate.

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals (e.g., every minute) for a duration of 60-90 minutes using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The rate and extent of polymerization in the presence of the test compound are compared to the control to determine its inhibitory or enhancing effect.

Structure-Activity Relationship (SAR) Insights

Combretastatin A-4: Extensive SAR studies have revealed that the cis-stilbene bridge is crucial for its high activity, as the trans-isomer is significantly less potent. The 3,4,5-trimethoxyphenyl 'A' ring is a key pharmacophoric element for binding to the colchicine site. Modifications to the 'B' ring are more tolerated, which has been a major focus for the development of analogs with improved properties.

4-Aryl-1,3-thiazol-2(3H)-ones: While SAR data for this specific class of compounds as anticancer agents is limited, studies on related thiazolidin-4-ones suggest that the nature and position of substituents on the aryl ring can significantly influence biological activity. For instance, the presence of electron-withdrawing or donating groups can modulate the potency and selectivity of the compounds. Further synthesis and biological evaluation of a library of 4-(substituted-phenyl)-1,3-thiazol-2(3H)-ones would be necessary to establish a clear SAR.

Conclusion and Future Directions

This comparative guide highlights the stark contrast in biological activity between the highly potent, naturally derived tubulin inhibitor, Combretastatin A-4, and the largely uncharacterized synthetic compound, 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one. While CA-4 serves as a benchmark for potent antimitotic activity with well-defined mechanisms and extensive experimental data, the thiazolone represents a starting point for potential drug discovery efforts.

For researchers interested in the therapeutic potential of the thiazolone scaffold, the immediate next steps should involve the experimental validation of its cytotoxic activity using the MTT assay detailed in this guide. Should significant activity be observed, subsequent investigations into its mechanism of action, particularly its effect on tubulin polymerization, would be warranted. A systematic exploration of the structure-activity relationships by synthesizing and testing a range of analogs will be crucial in determining if this chemical class can be optimized to produce compounds with clinically relevant potency.

References

  • Finiuk, N. S., Drapak, I. V., Zimenkovsky, B. S., & Stoika, R. S. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide toward human tumor cells. Biopolymers and Cell, 38(6), 461-468.
  • PubChem Compound Summary for CID 12743038, 4-(4-Methoxyphenyl)-1,3-thiazol-2-ol. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link].

  • Finiuk, N. S., et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide toward human tumor cells. Biopolymers and Cell, 38(6), 461-468. Available from: [Link]

  • Oubella, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(23), 7293. Available from: [Link]

  • Wang, Y., et al. (2020). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Molecules, 25(21), 5183. Available from: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Absorbance based). Retrieved January 28, 2026, from [Link]

  • Gualtieri, F. (2011). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Pharmaceuticals, 4(12), 1599-1620. Available from: [Link]

  • Kaur, R., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Advances, 10(6), 3508-3523. Available from: [Link]

  • Kandeel, M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476. Available from: [Link]

  • Karczewska, E., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 23(19), 11867. Available from: [Link]

  • Lesyk, R., et al. (2018). Synthesis and cytotoxicity of new thiazolo[4,5-b]pyridine-2(3H)-one derivatives based on α,β-unsaturated ketones and α-ketoacids. Chemical Papers, 72(3), 669-681. Available from: [Link]

  • Li, C., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 53(5), 2068-2085. Available from: [Link]

  • Mureșan, S., et al. (2021). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Molbank, 2021(4), M1296. Available from: [Link]

  • NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute. Retrieved January 28, 2026, from [Link]

  • Paszti-Gere, E., et al. (2013). Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors. Bioorganic & Medicinal Chemistry, 21(1), 248-256. Available from: [Link]

  • ProQuest. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide toward human tumor cells. Retrieved January 28, 2026, from [Link]

  • Szymański, P., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. Available from: [Link]

  • Wang, L., et al. (2014). Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents. European Journal of Medicinal Chemistry, 86, 586-596. Available from: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved January 28, 2026, from [Link]

  • Singh, P., et al. (2010). Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. Orbital: The Electronic Journal of Chemistry, 2(2), 136-144. Available from: [Link]

  • Wawruszak, A., et al. (2024). Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study. International Journal of Molecular Sciences, 25(1), 541. Available from: [Link]

  • Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomolecular Structure and Dynamics, 1-32. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 15(1), 1-17. Available from: [Link]

  • Wang, L., et al. (2014). Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents. European Journal of Medicinal Chemistry, 86, 586-596. Available from: [Link]

  • Hatem, M. A., & George, R. F. (2024). Combretastatin A-4 based compounds as potential anticancer agents: A review. Bioorganic Chemistry, 150, 107930. Available from: [Link]

  • ResearchGate. (n.d.). IC50 values (nM) and SI indexes for AmCA-4 derivatives a. Retrieved January 28, 2026, from [Link]

  • Gigant, B., et al. (2013). The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies. Cold Spring Harbor Perspectives in Biology, 5(1), a007994. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of Thiazole and Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the five-membered sulfur and nitrogen-containing scaffolds, thiazole and thiazolidine, have garnered significant attention. While structurally related, the distinction between the aromatic thiazole and its saturated counterpart, thiazolidine, gives rise to a fascinating divergence in their physicochemical properties, reactivity, and, consequently, their biological activities. This guide provides an in-depth comparison of these two pivotal scaffolds, offering researchers and drug development professionals a clear perspective on their therapeutic potential, supported by experimental data and validated protocols.

Fundamental Structural and Physicochemical Distinctions

The core difference lies in the ring structure: thiazole possesses an aromatic, planar ring system, while thiazolidine is a saturated, non-planar heterocycle.[1][2] This fundamental variance in electron distribution and three-dimensional shape profoundly influences how their derivatives interact with biological targets. Thiazolidinones, a prominent subclass, are derivatives of thiazolidine featuring a carbonyl group, which further diversifies their chemical properties and biological functions.[1][3]

The aromatic nature of the thiazole ring introduces a rigid, planar geometry, which is often crucial for fitting into specific binding pockets of enzymes or receptors. The presence of the sulfur atom in the thiazole ring also creates unique electronic features, such as regions of low electron density known as σ-holes, which can facilitate specific non-covalent interactions with biological targets.[4] Conversely, the saturated thiazolidine ring offers greater conformational flexibility, allowing its derivatives to adopt various spatial arrangements to optimize interactions with a target protein.

G cluster_thiazole Thiazole Core cluster_thiazolidine Thiazolidine Core T Thiazole (Aromatic, Planar) T_struct TD_struct TD Thiazolidine (Saturated, Non-planar)

Caption: Core structures of aromatic thiazole and saturated thiazolidine.

Comparative Analysis of Biological Activities

Both thiazole and thiazolidine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][5][6][7][8] The efficacy and mechanism, however, can differ significantly based on the core scaffold and its substitutions.

Anticancer Activity

Derivatives of both scaffolds have emerged as promising anticancer agents, often acting through distinct mechanisms.

Thiazole Derivatives: Many thiazole-containing compounds exhibit potent cytotoxicity against various cancer cell lines.[6][9][10] Their mechanism often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival. For instance, some derivatives act as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis.[3] Others have been shown to target cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[3] The rigid planarity of the thiazole ring is often a key feature for effective binding to the ATP-binding pocket of these kinases.

Thiazolidine Derivatives: Thiazolidinones, particularly 2,4-thiazolidinediones, have been extensively studied for their anticancer potential.[3][11] Their most well-known mechanism involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that can induce differentiation and apoptosis in cancer cells. However, many newer derivatives exhibit PPAR-γ-independent anticancer activity. These compounds can induce apoptosis and halt the cell cycle through various pathways, demonstrating their versatility as anticancer scaffolds.[3][11]

Comparative Data on Anticancer Activity (IC50 in µM)

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Thiazole Compound 4c (a benzylidene hydrazinyl-thiazole-one)MCF-7 (Breast)2.57 ± 0.16[3]
Thiazole Compound 4c (a benzylidene hydrazinyl-thiazole-one)HepG2 (Liver)7.26 ± 0.44[3]
Thiazole Doxorubicin (Standard)MCF-7 (Breast)4.50 ± 0.25[6]
Thiazolidinone 5-ene-2,4-TZD derivativeNot specified-[12]

Note: Direct comparison is challenging as studies use different derivatives and cell lines. The data illustrates the potent activity within each class.

One study synthesized a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones and found that compound 4c was the most active, with IC50 values of 2.57 µM and 7.26 µM against MCF-7 and HepG2 cancer cell lines, respectively, which was more potent than the standard drug staurosporine.[3] This highlights the potential of the thiazole scaffold in developing potent anticancer agents.

G Thiazole_Derivative Thiazole Derivative (e.g., Compound 4c) VEGFR2 VEGFR-2 Inhibition Thiazole_Derivative->VEGFR2 CDK2 CDK2 Inhibition Thiazole_Derivative->CDK2 Apoptosis ↑ Apoptosis Thiazole_Derivative->Apoptosis Angiogenesis ↓ Angiogenesis VEGFR2->Angiogenesis CellCycle Cell Cycle Arrest (G1/S Phase) CDK2->CellCycle CancerGrowth Inhibition of Cancer Cell Growth & Proliferation Angiogenesis->CancerGrowth CellCycle->CancerGrowth Apoptosis->CancerGrowth

Caption: Anticancer mechanism of a potent thiazole derivative.

Antimicrobial Activity

The fight against antimicrobial resistance has spurred the development of novel agents, with both thiazole and thiazolidine derivatives showing significant promise.[4]

Thiazole Derivatives: The thiazole ring is a component of several clinically used antibacterial and antifungal drugs.[13] Their antimicrobial activity stems from their ability to interfere with essential microbial processes. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the thiazole ring are critical for activity.[4][14] For example, lipophilic groups at certain positions can enhance membrane permeability, allowing the compound to reach intracellular targets.[4]

Thiazolidine Derivatives: Thiazolidinones have also been reported to possess a broad spectrum of antibacterial and antifungal activities.[1][8] The mechanism can involve the inhibition of crucial bacterial enzymes or disruption of cell wall synthesis. The flexibility of the thiazolidine ring may allow these compounds to adapt to the active sites of various microbial enzymes, contributing to their broad-spectrum activity.

Comparative Data on Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivative ExampleOrganismMIC (µg/mL)Reference
Thiazole Chlorine-containing derivative (6g)S. aureus6.25[6]
Thiazole Chlorine-containing derivative (6g)E. coli12.5[6]
Thiazole Ampicillin (Standard)S. aureus3.12[6]
Thiazolidinone N-substituted TZDNot specified-[12]

The data indicates that while thiazole derivatives can be highly potent, their efficacy is often specific to the microbial species. The development of hybrid molecules incorporating both thiazole and other heterocyclic rings is an active area of research to broaden the antimicrobial spectrum.[14]

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and both scaffolds have been explored as inhibitors of inflammatory mediators.[1]

Thiazole and Thiazolidinone Derivatives: A significant body of research has focused on designing derivatives of both classes as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.[1][5] These enzymes are responsible for producing prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, thiazole and thiazolidinone compounds can effectively reduce inflammation.

SAR studies have revealed that specific substitutions are key to potency and selectivity. For instance, in one study, benzothiazole-based thiazolidinones were found to be much better COX-1 inhibitors compared to simple thiazole-based thiazolidinones.[1] The addition of bulky and lipophilic substituents often leads to good COX-2 inhibitory potency, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs.[1]

Experimental Protocols & Workflows

To ensure the reproducibility and validity of biological activity claims, standardized experimental protocols are essential.

Protocol 1: In Vitro Anticancer Activity using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (thiazole/thiazolidine derivatives) and a standard drug (e.g., Doxorubicin) in the culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Prepare Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight and then dilute it in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5x10⁵ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using MHB.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a plate reader.

Conclusion and Future Outlook

The comparative analysis reveals that both thiazole and thiazolidine scaffolds are exceptionally versatile and privileged structures in medicinal chemistry.

  • Thiazole derivatives , with their rigid, aromatic core, are often potent inhibitors of specific enzymes like kinases, making them highly valuable in anticancer and targeted therapies.

  • Thiazolidine derivatives , particularly thiazolidinones, exhibit broad biological activity, partly due to their conformational flexibility and their ability to interact with nuclear receptors like PPAR-γ.

The choice between a thiazole or thiazolidine scaffold is therefore not a matter of inherent superiority but is dictated by the specific therapeutic target and the desired mechanism of action. Future research will likely focus on the synthesis of hybrid molecules that combine the structural features of both rings to achieve synergistic effects or novel mechanisms of action. Furthermore, a deeper exploration of the structure-activity relationships will continue to guide the rational design of next-generation therapeutics with enhanced potency and selectivity.

References

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(11), 2993. [Link]

  • El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. [Link]

  • Ciuffa, B., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 62(21), 9456-9499. [Link]

  • Kumar, A., & Singh, P. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 135-144. [Link]

  • Singh, A., & Sharma, P. K. (2021). Biological activities of thiazolidine - A review. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structures of thiazole, thiazolidine and TZD. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(15), 5831. [Link]

  • ResearchGate. (n.d.). Structural formulas of thiazole and thiazolidine derivatives. [Link]

  • El-Gazzar, M. G., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 569. [Link]

  • Sharma, S., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]

  • Kumar, R., et al. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. Chemistry Central Journal, 11(1), 1-14. [Link]

  • ResearchGate. (n.d.). Thiazole derivatives with antimicrobial activity. [Link]

  • Borys, R. I., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5602. [Link]

  • Saad, S. S., et al. (2024). Thiazolidines: Synthesis and Anticancer Activity. ResearchGate. [Link]

  • Wikipedia. (n.d.). Thiazolidine. [Link]/Thiazolidine)

Sources

A Comparative Guide to the Structure-Activity Relationship of Methoxybenzoyl-Aryl-Thiazoles as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), a promising class of small molecules that have demonstrated significant potential as anticancer agents. We will dissect the key structural components of the SMART scaffold, compare the biological performance of various analogs based on published experimental data, and provide insights into the rational design of these compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology drug discovery.

Introduction: The Emergence of Methoxybenzoyl-Aryl-Thiazoles as Tubulin Inhibitors

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for several cellular processes, most notably mitosis.[1][2] Consequently, they represent a clinically validated and highly attractive target for cancer chemotherapy.[1] Agents that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[2][3] The methoxybenzoyl-aryl-thiazole scaffold emerged from structural modifications of a lead compound series, 2-arylthiazolidine-4-carboxylic acid amides (ATCAA).[4][5][6][7] This optimization effort led to the discovery of the SMART compounds, which exhibited a remarkable improvement in antiproliferative activity, shifting from the micromolar to the low nanomolar range.[4][5][6][7]

A key advantage of the SMART series is their mechanism of action. They inhibit tubulin polymerization by binding to the colchicine-binding site.[2][3] This is significant because many existing antitubulin agents that bind to the taxane or vinca alkaloid sites are susceptible to multidrug resistance (MDR), often mediated by the overexpression of P-glycoprotein (P-gp).[2][3] The SMART compounds have been shown to circumvent P-gp-mediated drug resistance, making them promising candidates for treating resistant tumors.[2][3]

This guide will systematically explore the SAR of this scaffold by examining the impact of modifications to its three core components: the "A" ring (methoxybenzoyl), the "B" ring (central aryl moiety), and the "C" ring (thiazole).

Core Scaffold and Key Structural Features

The fundamental structure of the methoxybenzoyl-aryl-thiazole series consists of three key aromatic rings, designated as A, B, and C, connected by a linker. The general structure is depicted below:

SMART_Scaffold cluster_A Ring A (Methoxybenzoyl) cluster_B Ring B (Aryl) cluster_C Ring C (Thiazole) A A B B A->B Linker C C B->C

Caption: General scaffold of methoxybenzoyl-aryl-thiazoles.

Structure-Activity Relationship (SAR) Analysis

The antiproliferative potency of the SMART compounds is highly dependent on the nature and substitution pattern of each of the three rings.

The "A" Ring: Methoxybenzoyl Moiety

The 3,4,5-trimethoxyphenyl group on the "A" ring is a crucial feature for the potent inhibition of tubulin function.[3] This motif is common among many colchicine-binding site inhibitors and is considered essential for high-affinity binding. While extensive modifications to this ring are not widely reported in the primary SMART series, its presence is a foundational requirement for the observed biological activity.

The "B" Ring: Central Aryl Group and Substituent Effects

The central aryl "B" ring plays a significant role in modulating the activity of these compounds. Studies have focused on substitutions at the 4-position of this phenyl ring. A comparison of three key analogs, SMART-H (unsubstituted), SMART-F (fluoro-substituted), and SMART-OH (hydroxy-substituted), reveals a clear SAR trend.[3]

Compound4-Position SubstituentMean IC50 (nM) against NCI-60 Cell Line PanelTubulin Polymerization Inhibition (IC50, µM)
SMART-H -H201.5
SMART-F -F301.6
SMART-OH -OH2002.5

Data sourced from: [3]

As the data indicates, the unsubstituted (SMART-H) and fluoro-substituted (SMART-F) compounds exhibit significantly greater antiproliferative activity and more potent inhibition of tubulin polymerization compared to the hydroxylated analog (SMART-OH).[3] This suggests that a less polar, electron-withdrawing or neutral substituent at this position is favorable for activity. The lower potency of SMART-OH may be attributed to altered electronic properties or unfavorable steric interactions within the colchicine-binding pocket of tubulin.

The "C" Ring: Thiazole Moiety and Linker Modifications

The thiazole "C" ring is a key component of the scaffold, and its integrity is important for activity. While the initial discovery focused on the thiazole, later work explored replacing it with an imidazole ring, which led to the development of 2-aryl-4-benzoyl-imidazole (ABI) analogs with improved bioavailability.[1]

Further efforts to enhance the pharmacokinetic profile of the SMART series led to the design of phenyl-amino-thiazole (PAT) analogs.[8] In this series, an amino linker was introduced between the "A" and "B" rings.[8] This modification aimed to improve the poor aqueous solubility of the original SMART compounds.[8] The PAT template successfully maintained the nanomolar potency against cancer cell lines while demonstrating markedly improved solubility and oral bioavailability.[8]

Overcoming Multidrug Resistance

A significant advantage of the methoxybenzoyl-aryl-thiazole class of compounds is their ability to overcome multidrug resistance (MDR).[2][3] Many conventional anticancer drugs are substrates for the P-glycoprotein (P-gp) efflux pump, which actively transports the drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. The SMART compounds have been shown to be poor substrates for P-gp, and they equipotently inhibit the growth of both parental and MDR-overexpressing cancer cell lines.[2][3] This property makes them particularly attractive for the treatment of refractory or relapsed cancers.

Experimental Protocols

General Synthesis of Methoxybenzoyl-Aryl-Thiazoles (SMART compounds)

The synthesis of the SMART compounds generally involves the reaction of a substituted 2-aryl-4,5-dihydro-thiazole-4-carboxylic acid with a Grignard or organolithium reagent derived from a protected 3,4,5-trimethoxy-bromobenzene, followed by oxidation. A representative synthetic scheme is outlined below.[4]

SMART_Synthesis start L-cysteine + Substituted benzonitrile step1 (4R)-2-(substituted phenyl)-4,5-dihydro-thiazole-4-carboxylic acid start->step1 step2 Weinreb amide formation step1->step2 step3 Grignard reaction with 3,4,5-trimethoxyphenylmagnesium bromide step2->step3 step4 Ketone intermediate step3->step4 step5 Oxidation (e.g., with BrCCl3/DBU) step4->step5 end SMART compound step5->end

Caption: Generalized synthetic workflow for SMART compounds.

Detailed Steps:

  • (4R)-2-(substituted phenyl)-4,5-dihydro-thiazole-4-carboxylic acids are synthesized by reacting L-cysteine with the appropriate benzonitrile.[4]

  • These acids are then converted to their corresponding Weinreb amides .[4]

  • The Weinreb amides are reacted with a Grignard reagent , such as 3,4,5-trimethoxyphenylmagnesium bromide, to yield a ketone intermediate.

  • Finally, the thiazoline ring is oxidized to a thiazole using a reagent like bromotrichloromethane (BrCCl3) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to afford the final SMART compound.[4]

Tubulin Polymerization Assay

The ability of the SMART compounds to inhibit tubulin polymerization is a key indicator of their mechanism of action. This is typically assessed using an in vitro assay that monitors the assembly of purified tubulin into microtubules.

Workflow:

Tubulin_Polymerization_Assay start Purified tubulin + GTP + Compound incubation Incubate at 37°C start->incubation measurement Monitor absorbance at 340 nm over time incubation->measurement analysis Calculate IC50 measurement->analysis

Caption: Workflow for in vitro tubulin polymerization assay.

Protocol:

  • Purified tubulin is incubated with guanosine triphosphate (GTP) in a polymerization buffer.

  • The test compound (e.g., a SMART analog) is added at various concentrations.

  • The mixture is incubated at 37°C to induce polymerization.

  • The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.[3]

  • The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is then calculated.

Future Directions and Optimization

While the SMART series has demonstrated impressive preclinical activity, challenges related to their physicochemical properties, particularly poor aqueous solubility and low oral bioavailability, have been noted.[1][8] Future research in this area should focus on:

  • Improving Pharmacokinetics: The development of the PAT and ABI series represents a step in the right direction.[1][8] Further modifications to enhance solubility and metabolic stability are warranted. This could involve the introduction of polar or ionizable groups at strategic positions on the scaffold.

  • Exploring Novel "B" Ring Heterocycles: Replacing the central phenyl ring with other heterocyclic systems could lead to compounds with improved properties and potentially novel interactions within the colchicine-binding site.

  • Broadening the Therapeutic Scope: While the primary focus has been on anticancer activity, the diverse biological activities of thiazole derivatives suggest that analogs could be explored for other therapeutic indications, such as antimicrobial or anti-inflammatory agents.[9][10]

Conclusion

The methoxybenzoyl-aryl-thiazole (SMART) scaffold represents a highly promising class of anticancer agents that act by inhibiting tubulin polymerization. The structure-activity relationship studies have provided valuable insights into the key structural features required for potent activity, including the essential 3,4,5-trimethoxyphenyl "A" ring and the influence of substituents on the central "B" ring. A significant advantage of this series is its ability to circumvent P-glycoprotein-mediated multidrug resistance. While challenges related to pharmacokinetics remain, ongoing medicinal chemistry efforts to optimize the scaffold are paving the way for the development of orally bioavailable and highly efficacious tubulin inhibitors for the treatment of a broad range of cancers.

References

  • Biological Activity of 4-Substituted Methoxybenzoyl- Aryl-Thiazole: An Active Microtubule Inhibitor. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

  • Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships | Request PDF. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships | Journal of Medicinal Chemistry. [Link]

  • Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. [Link]

  • Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. [Link]

  • Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents. [Link]

Sources

A Comparative Guide to the Cross-Validation of Spectral Data for 4-(4-Methoxyphenyl)thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. For heterocyclic compounds such as 4-(4-methoxyphenyl)thiazole and its derivatives, a multi-pronged analytical approach is not just best practice, but a necessity for robust characterization. This guide provides an in-depth comparison of key spectral techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—and introduces a cross-validation workflow to ensure the integrity and reliability of the spectral data. This document is designed to move beyond a simple listing of methods, offering insights into the causality behind experimental choices and grounding them in established validation principles.

The Rationale for a Cross-Validation Strategy

A single spectroscopic technique, while powerful, provides only one perspective on a molecule's structure. NMR excels at mapping the carbon-hydrogen framework, IR identifies functional groups based on their vibrational modes, and MS determines the mass-to-charge ratio, offering insights into molecular weight and fragmentation patterns. A cross-validation approach, therefore, is a self-validating system where the data from each technique corroborates the others, leading to a comprehensive and trustworthy structural elucidation. This is particularly crucial for regulatory submissions and for building reliable structure-activity relationships (SAR) in drug development. The principles of analytical procedure validation, as outlined in the ICH Q2(R2) guidelines, emphasize demonstrating that a procedure is fit for its intended purpose, which in this context is the accurate and reliable characterization of 4-(4-methoxyphenyl)thiazole compounds.[1][2]

The following diagram illustrates the conceptual workflow for the cross-validation of spectral data.

CrossValidationWorkflow cluster_acquisition Data Acquisition cluster_processing Data Processing & Initial Analysis cluster_interpretation Individual Interpretation NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR_Proc Spectral Processing (FT, Phasing, Baseline Correction) NMR->NMR_Proc IR FT-IR Spectroscopy IR_Proc Spectral Processing (Baseline Correction, Normalization) IR->IR_Proc MS Mass Spectrometry (HRMS, MS/MS) MS_Proc Spectral Processing (Peak Picking, Formula Generation) MS->MS_Proc NMR_Interp Structural Fragment Identification NMR_Proc->NMR_Interp IR_Interp Functional Group Confirmation IR_Proc->IR_Interp MS_Interp Molecular Formula & Fragmentation MS_Proc->MS_Interp Cross_Validation Cross-Validation & Final Structure Confirmation NMR_Interp->Cross_Validation IR_Interp->Cross_Validation MS_Interp->Cross_Validation

Caption: Workflow for spectral data cross-validation.

Comparative Analysis of Spectroscopic Techniques

The following table summarizes the key characteristics and expected spectral data for a representative 4-(4-methoxyphenyl)thiazole compound.

Technique Information Provided Key Spectral Features for 4-(4-methoxyphenyl)thiazole Strengths Limitations
¹H NMR Proton environment, connectivity (via coupling)- Aromatic protons (methoxyphenyl & thiazole rings)- Singlet for the thiazole C5-H- Singlet for the methoxy group (~3.8 ppm)High resolution, detailed structural informationLower sensitivity, requires deuterated solvents
¹³C NMR Carbon skeleton- Resonances for all unique carbons- Quaternary carbons of the thiazole ring- Methoxy carbon resonance (~55 ppm)Unambiguous carbon count and typeLow natural abundance of ¹³C, longer acquisition times
FT-IR Functional groups- C=N stretching of the thiazole ring (~1500-1600 cm⁻¹)- C-O stretching of the methoxy group (~1250 cm⁻¹)- Aromatic C-H stretching (~3000-3100 cm⁻¹)Fast, non-destructive, good for functional group identificationLess specific for overall structure, complex fingerprint region
HRMS (ESI) High-resolution mass-to-charge ratio- Accurate mass of the molecular ion [M+H]⁺- Isotopic pattern consistent with the elemental formula (C₁₀H₉NOS)Provides elemental composition, high sensitivityProvides little structural information on its own
MS/MS Fragmentation pattern- Fragmentation of the thiazole and methoxyphenyl ringsAids in structural elucidation by identifying stable fragmentsFragmentation can be complex and difficult to interpret

Detailed Experimental Protocols

The following protocols are provided as a general guideline and should be adapted based on the specific instrumentation and properties of the compound being analyzed.

Protocol 1: NMR Data Acquisition and Processing

1.1. Sample Preparation

  • Weigh 5-10 mg of the 4-(4-methoxyphenyl)thiazole compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3]

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

1.2. Data Acquisition [4][5]

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum. A standard pulse program (e.g., 'zg30') is typically sufficient. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Acquire a ¹³C NMR spectrum. A proton-decoupled pulse program (e.g., 'zgpg30') is standard. A larger number of scans will be required compared to ¹H NMR.

  • (Optional but Recommended) Acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to confirm assignments.[6]

1.3. Data Processing [7][8]

  • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Protocol 2: FT-IR Data Acquisition

2.1. Sample Preparation (ATR Method) [9]

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid 4-(4-methoxyphenyl)thiazole compound directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2.2. Data Acquisition

  • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ is sufficient.

2.3. Data Processing

  • The background spectrum is automatically subtracted by the instrument software.

  • If necessary, apply a baseline correction to the spectrum.

  • Label the significant peaks corresponding to the functional groups present in the molecule.

Protocol 3: Mass Spectrometry Data Acquisition

3.1. Sample Preparation [10]

  • Prepare a dilute solution of the 4-(4-methoxyphenyl)thiazole compound (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[11]

3.2. Data Acquisition (ESI-TOF) [12]

  • Set the electrospray ionization (ESI) source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the compound.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • For High-Resolution Mass Spectrometry (HRMS), ensure the instrument is calibrated to provide high mass accuracy.

  • For MS/MS analysis, select the [M+H]⁺ ion as the precursor ion and apply a collision energy to induce fragmentation.[12]

3.3. Data Processing

  • Process the HRMS data to determine the accurate mass of the molecular ion.

  • Use the instrument's software to generate a list of possible elemental compositions that fit the measured accurate mass within a specified tolerance (e.g., ±5 ppm).

  • Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway that is consistent with the proposed structure.

Chemometric Cross-Validation: A Deeper Dive

For quantitative applications or when analyzing a series of related 4-(4-methoxyphenyl)thiazole derivatives, chemometric methods can be employed to build predictive models from the spectral data.[13] Cross-validation is a critical step in building robust chemometric models, such as Partial Least Squares (PLS) regression, to avoid overfitting.[14][15]

The general principle of cross-validation is to partition the dataset into a training set and a validation set. The model is built on the training set and then tested on the validation set. This process is repeated multiple times with different partitions of the data to get a reliable estimate of the model's predictive performance.[3]

The following diagram illustrates the k-fold cross-validation process, a common technique in chemometrics.

KFold_CrossValidation cluster_folds k-Folds Partition cluster_iterations Iterations cluster_iter1 Iteration 1 cluster_iterk Iteration k Dataset Full Dataset F1 Fold 1 Dataset->F1 F2 Fold 2 Dataset->F2 Fk Fold k Dataset->Fk F3 ... Train1 Training Set (Folds 2...k) Model1 Build Model 1 Train1->Model1 Test1 Test Set (Fold 1) Eval1 Evaluate Model 1 Test1->Eval1 Model1->Test1 Aggregate Aggregate Performance Metrics Eval1->Aggregate Traink Training Set (Folds 1...k-1) Modelk Build Model k Traink->Modelk Testk Test Set (Fold k) Evalk Evaluate Model k Testk->Evalk Modelk->Testk Evalk->Aggregate

Caption: k-Fold cross-validation workflow.

Conclusion

The structural elucidation of 4-(4-methoxyphenyl)thiazole compounds requires a synergistic approach that leverages the strengths of multiple spectroscopic techniques. By systematically acquiring and cross-validating NMR, FT-IR, and MS data, researchers can achieve a high degree of confidence in their structural assignments. This rigorous approach not only ensures the scientific integrity of the data but also aligns with the principles of analytical method validation mandated by regulatory authorities. The adoption of such a comprehensive strategy is essential for advancing drug discovery and development programs that rely on accurate and reliable chemical characterization.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Giraudeau, P. (2014). Multivariate data analysis of NMR data. Magnetic Resonance in Chemistry, 52(6), 257-258. [Link]

  • UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]

  • Westad, F., & Marini, F. (2015). Validation of chemometric models: a tutorial. Analytica Chimica Acta, 893, 14-24. [Link]

  • Camo Analytics. (2019, December 12). Building a PLS model [Video]. YouTube. [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

  • Kersten, R. D., & Dorrestein, P. C. (2016). Modern mass spectrometry for synthetic biology and structure-based discovery of natural products. ACS Synthetic Biology, 5(7), 693-703. [Link]

  • Mureșan, A. L., Vlase, L., Pârvu, M., & Vlase, T. I. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of Missouri. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Westad, F., & Marini, F. (2015). Validation of chemometric models - A tutorial. E-learning, 1-24. [Link]

  • Aldeghi, M., Grealey, J. C., & Aspuru-Guzik, A. (2022). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 13(2), 346-358. [Link]

  • Sreekanth, T., Kumar, A., & Kumar, A. (2022). 1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. IUCrData, 7(11), x2216508. [Link]

  • Lindon, J. C., & Ferrige, A. G. (2001). NMR Data Processing. In Encyclopedia of Spectroscopy and Spectrometry (pp. 1417-1427). Academic Press. [Link]

  • Kondylis, A. (2014). Smooth PLS regression for spectral data. arXiv preprint arXiv:1401.4402. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Grealey, J. C., Aldeghi, M., & Aspuru-Guzik, A. (2022). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Central Science, 8(5), 624-634. [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Mark, H., & Workman, J., Jr. (2025, May 14). Exploring Data Transforms in Chemometrics. Spectroscopy Online. [Link]

  • OriginLab. (n.d.). Help Online - Tutorials - Partial Least Squares. [Link]

  • LibreTexts Chemistry. (2019, July 24). 2.2: Mass Spectrometry. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Wang, L., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 55(17), 7674-7685. [Link]

  • Wikipedia. (n.d.). Mass spectrometry. [Link]

  • Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • The Analytical Scientist. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]

  • van den Berg, R. A., Hoefsloot, H. C. J., Westerhuis, J. A., Smilde, A. K., & van der Werf, M. J. (2006). Guidelines for validation of chemometric models for food authentication. RIKILT-Institute of Food Safety. [Link]

  • Research with Fawad. (2023, March 4). Smart PLS Data Analysis: A Complete Tutorial [Video]. YouTube. [Link]

  • ResearchGate. (2025, October 13). 4,4′-([13][16][17]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). [Link]

  • University of Potsdam. (n.d.). NMR Spectroscopy: Data Acquisition. [Link]

  • Debik, J., et al. (2021). Multivariate analysis of NMR-based metabolomic data. Progress in Nuclear Magnetic Resonance Spectroscopy, 122, 20-47. [Link]

  • Lab Manager. (2023, April 11). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • S-PACT. (n.d.). Getting Started with PLS. [Link]

  • Chemometrics and Intelligent Laboratory Systems. (2023, October 7). Data Analysis (Chemometrics and Data Import) [Video]. YouTube. [Link]

  • Smith, B. C. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1599. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

Sources

A Comparative Guide to Confirming the Crystal Structure of 4-(4-methoxyphenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates a compound's physicochemical properties, dictates its interaction with biological targets, and ultimately influences its efficacy and safety. This guide provides an in-depth comparison of the primary experimental and computational methodologies for confirming the crystal structure of 4-(4-methoxyphenyl)thiazole derivatives, a class of compounds with significant therapeutic potential.[1]

The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] The 4-(4-methoxyphenyl)thiazole core, in particular, is a recurring motif in compounds targeting various diseases. Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and for the rational design of new, more potent drug candidates.

This guide will navigate the nuances of the gold-standard technique, Single-Crystal X-ray Diffraction (SC-XRD), and the increasingly powerful computational approaches, primarily Density Functional Theory (DFT), offering a critical evaluation of their respective strengths and limitations.

The Definitive Answer: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is an analytical technique that provides unparalleled, detailed information about the internal lattice of crystalline substances.[3] It is the only method that can unambiguously determine the absolute three-dimensional structure of a molecule, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.[3][4]

The Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and patience. The quality of the final structure is intrinsically linked to the quality of the initial crystals.

sc_xrd_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Method Selection (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Growth Crystal Growth Crystallization_Method->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Diffraction Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement Validation Validation (e.g., R-factor, CheckCIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol: A Step-by-Step Guide

1. Synthesis and Purification: The synthesis of 4-(4-methoxyphenyl)thiazole derivatives can be achieved through various established routes, such as the Hantzsch thiazole synthesis.[5] A typical procedure involves the reaction of a corresponding thioamide with an α-haloketone.[6]

  • Example Synthesis: A common method involves the reaction of 4-methoxythiobenzamide with 2-bromo-1-(thiazol-2-yl)ethan-1-one in a suitable solvent like ethanol, often under reflux.[7][8]

  • Causality: Purity is paramount. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, rigorous purification, for instance by recrystallization from a suitable solvent like methanol or ethanol, is a critical first step.[9]

2. Crystallization: This is often the most challenging and empirical step in the process. The goal is to obtain single crystals of sufficient size and quality for diffraction.

  • Methodology: The slow evaporation of a saturated solution is a widely used and effective technique for growing high-quality crystals of organic molecules.[10] A solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate) and left undisturbed, allowing the solvent to evaporate slowly over days or weeks.[10] Vapor diffusion, where a less volatile solvent slowly diffuses into a solution of the compound in a more volatile solvent, is another powerful method.[11]

  • Expertise in Action: The choice of solvent is crucial. A good crystallizing solvent is one in which the compound is moderately soluble. If the solubility is too high, the solution will not become supersaturated; if it is too low, the compound will precipitate as an amorphous powder. A systematic screening of various solvents is often necessary.

3. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[12] The diffractometer rotates the crystal while it is irradiated with X-rays, and the positions and intensities of the diffracted beams are recorded by a detector.[12]

4. Structure Solution and Refinement: The collected diffraction data is a set of reflections with corresponding intensities.

  • Structure Solution: The initial atomic positions are determined from the diffraction pattern using computational methods such as direct methods or Patterson methods. This provides a preliminary model of the molecule's structure.

  • Refinement: This initial model is then refined against the experimental data. This iterative process adjusts the atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better agreement.[13]

  • Validation: The final crystallographic model must be rigorously validated to ensure its chemical and stereochemical sensibility.[14][15] This involves checking for reasonable bond lengths and angles, analyzing the Ramachandran plot (for peptides and proteins), and identifying any unlikely steric clashes.[13][14] The Cambridge Structural Database (CSD) serves as an invaluable resource for comparing geometric parameters with those of known structures.[16][17][18]

The Computational Alternative: In Silico Structure Confirmation

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful set of tools for predicting and analyzing molecular structures.[19][20] DFT calculations can provide insights into the electronic structure, optimized geometry, and vibrational frequencies of a molecule.[21][22]

The Computational Workflow: From 2D Sketch to 3D Model

dft_workflow cluster_input Input Generation cluster_calculation DFT Calculation cluster_analysis Analysis & Comparison Mol_Build Build 2D/3D Molecular Structure Conf_Search Conformational Search (for flexible molecules) Mol_Build->Conf_Search Functional_Basis_Set Select Functional & Basis Set Conf_Search->Functional_Basis_Set Geom_Opt Geometry Optimization Functional_Basis_Set->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Energy_Analysis Analyze Minimum Energy Conformation Freq_Calc->Energy_Analysis Compare_Experimental Compare with Spectroscopic Data (NMR, IR) Energy_Analysis->Compare_Experimental CSP Crystal Structure Prediction (CSP) Energy_Analysis->CSP Predicted_Structure Predicted_Structure CSP->Predicted_Structure

Caption: Workflow for DFT-based Structure Analysis.

Computational Protocol: A Step-by-Step Guide

1. Building the Initial Structure: A 2D or 3D model of the 4-(4-methoxyphenyl)thiazole derivative is constructed using molecular modeling software.

2. Geometry Optimization: This is the core of the computational approach. A DFT calculation is performed to find the lowest energy conformation of the molecule (its most stable geometry).

  • Methodology: This involves selecting an appropriate exchange-correlation functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) that accurately describe the electronic structure of the molecule.[22] The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is reached.[23]

  • Causality: The choice of functional and basis set is a trade-off between accuracy and computational cost.[19] For organic molecules containing elements like sulfur and nitrogen, polarized and diffuse functions in the basis set are often necessary for accurate results.

3. Frequency Calculation: A frequency calculation should be performed on the optimized geometry.

  • Trustworthiness: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[22] These calculations also provide predicted vibrational spectra (e.g., IR and Raman), which can be directly compared with experimental data for validation.

4. Crystal Structure Prediction (CSP): While DFT can optimize the geometry of a single molecule in the gas phase, predicting how these molecules will pack in a crystal lattice is a more complex challenge.

  • Methodology: CSP algorithms generate a large number of possible crystal packing arrangements and then use force fields or quantum mechanical methods to rank them by their lattice energies.[24][25][26] This can help identify the most likely polymorphs of a compound.

  • Expertise in Action: CSP is computationally intensive and does not always guarantee finding the experimentally observed structure.[25][27] However, it is an invaluable tool for exploring the potential polymorphic landscape of a new drug candidate.[27]

Head-to-Head Comparison: SC-XRD vs. Computational Methods

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Computational Methods (DFT/CSP)
Nature of Result Definitive, experimental 3D structure in the solid state.[3][4]Predicted, lowest-energy gas-phase structure (DFT) or predicted solid-state packing (CSP).[20][24]
Accuracy High precision for bond lengths, angles, and intermolecular interactions.[4]Dependent on the level of theory (functional, basis set); generally good but not as precise as SC-XRD.[19]
Key Challenge Growing diffraction-quality single crystals.[11][12]Computational cost, especially for large molecules and CSP.[25][26]
Information Provided Absolute configuration, packing arrangement, intermolecular forces.Optimized geometry, electronic properties, relative energies of conformers, potential polymorphs.[20][21]
Validation Internal consistency checks (R-factors) and comparison with known structures.[13][28]Comparison with experimental spectroscopic data (IR, NMR); for CSP, comparison with experimental powder XRD.
Cost & Time Can be time-consuming and requires specialized equipment.Can be computationally expensive, but requires no physical sample for initial studies.

Synergistic Application: The Best of Both Worlds

The most robust approach to confirming the crystal structure of 4-(4-methoxyphenyl)thiazole derivatives involves a synergistic combination of experimental and computational methods. DFT calculations can be used to predict the most likely conformation of a molecule, which can aid in the interpretation of experimental data. For instance, comparing the bond lengths and angles from a refined crystal structure with those from a DFT-optimized geometry can provide an additional layer of validation.[2][29]

Furthermore, in cases where obtaining single crystals is difficult, computational methods can be used in conjunction with powder X-ray diffraction (PXRD) data to solve a crystal structure.

Conclusion

For the unambiguous confirmation of the crystal structure of 4-(4-methoxyphenyl)thiazole derivatives, single-crystal X-ray diffraction remains the gold standard. It provides a definitive and highly detailed picture of the molecule's three-dimensional arrangement in the solid state. However, the challenges associated with crystallization can be a significant bottleneck.

Computational methods, particularly DFT, serve as a powerful and complementary tool. They offer invaluable insights into the molecule's intrinsic geometric and electronic properties and can guide experimental efforts. While crystal structure prediction is a rapidly advancing field, it has yet to supplant experimental determination. By judiciously combining these methodologies, researchers can achieve a comprehensive and validated understanding of their target molecules, accelerating the drug discovery and development process.

References

  • X Ray crystallography - PMC - PubMed Central - NIH.
  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals - OUCI.
  • A general protocol for the crystallization of membrane proteins for X-ray structural investig
  • 1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole - IUCr Journals.
  • A comprehensive analysis of the molecular packing in the crystal of (4-methoxyphenyl)methyl 4-(4-chlorophenyl)
  • Single crystal X-ray diffraction - Rigaku.
  • Density Functional Theory (DFT) - NWChem.
  • A New Generation of Crystallographic Validation Tools for the Protein D
  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiprolifer
  • A comprehensive analysis of the molecular packing in the crystal of (4-methoxyphenyl)methyl 4-(4-chlorophenyl)
  • Single-crystal X-ray Diffraction - SERC (Carleton).
  • FT-IR spectrum of 2-(4-methoxyphenyl)
  • Computational prediction of organic crystal structures - UCL Discovery.
  • Protein crystallization: Eluding the bottleneck of X-ray crystallography - AIMS Press.
  • Single Crystal X-ray Diffraction and Structure Analysis.
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • Synthesis, crystal structure and spectral properties of thiazole orange deriv
  • 281180 Computational Crystal Structure Prediction of Organic Molecules - ResearchG
  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - RSC Publishing.
  • Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC - PubMed Central.
  • On the practical applicability of modern DFT functionals for chemical computations.
  • Cambridge Structural Database (CSD)
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI.
  • 3-(4-Hydroxyphenyl)-2-(thiazol-2-yl)acrylonitriles: Synthesis, Chemical and Photophysical Properties - AIP Publishing.
  • Crystallographic Model Validation: from Diagnosis to Healing - PMC - PubMed Central.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI.
  • Best‐Practice DFT Protocols for Basic Molecular Comput
  • (PDF) Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals - ePrints Soton.
  • Identification of crystalline materials with X-Ray Diffraction (XRD) - FORCE Technology.
  • Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing).
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry.
  • Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles.
  • Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties - ResearchG
  • Density functional theory - Wikipedia.
  • Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks - PubMed Central.
  • Density-functional geometry optimization of the 150 000-
  • Validation and Quality Assessment of X-ray Protein Structures.
  • Analysis of the quality of crystallographic data and the limit
  • CCDC: Structural Chemistry D
  • Live from the Lab: What is Single Crystal X-Ray Diffraction? - YouTube.
  • Model validation in Crystallographic Fragment Screening | Oxford Protein Inform
  • CCDC 712972: Experimental Crystal Structure Determination - Research Explorer The University of Manchester.
  • A Million Crystal Structures: the CSD Contribution in the Designing of Biologically-Active Molecules | CCDC.

Sources

A Comparative Guide to the Cytotoxicity of Thiazole Derivatives and Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the search for novel, more effective, and selective anticancer agents is a perpetual endeavor. Among the vast array of heterocyclic compounds, the thiazole scaffold has emerged as a "magic moiety" for its remarkable and diverse pharmacological properties.[1][2] Thiazole and its derivatives are not new to the clinic; the FDA-approved drugs Dasatinib and Ixazomib, used in cancer chemotherapy, both feature this critical structural unit, underscoring its therapeutic viability.[3] These precedents fuel the ongoing investigation into new thiazole-based compounds as potent cytotoxic agents.[3][4][5]

This guide provides a comparative analysis of the in vitro cytotoxicity of recently developed thiazole derivatives against established standard anticancer drugs. Moving beyond a simple data sheet, we will delve into the causality behind the experimental design, interpret the quantitative data, and explore the mechanistic underpinnings of these compounds' anticancer activity. The objective is to offer researchers and drug development professionals a clear, data-supported perspective on the potential of thiazole derivatives to enrich the modern oncology pipeline.

The Scientific Rationale: Why Thiazole Derivatives Show Anticancer Promise

The therapeutic efficacy of the thiazole ring stems from its unique electronic and structural features. The presence of nitrogen and sulfur heteroatoms creates a scaffold capable of engaging in multiple types of interactions with biological targets.[1] Specifically, the nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to the active sites of enzymes and proteins that drive cancer progression.[3]

This structural versatility allows thiazole derivatives to exert their anticancer effects through a variety of mechanisms, making them a highly adaptable class of compounds for targeted therapy.[3][6] Key mechanisms of action reported in the literature include:

  • Enzyme and Receptor Inhibition: Many derivatives are designed to target specific enzymes vital for tumor growth and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), protein tyrosine kinases, aromatase, and PI3Kα.[1][7][8]

  • Induction of Apoptosis: They can trigger programmed cell death, a critical pathway for eliminating malignant cells.[2][6]

  • Cell Cycle Arrest: By halting the cell cycle at specific checkpoints, these compounds prevent cancer cells from proliferating.[1][2][7]

  • Cytoskeletal Disruption: Some derivatives interfere with the cellular cytoskeleton, which can inhibit cancer cell migration and invasion.[6]

A significant advantage highlighted in several studies is the potential for selective cytotoxicity, meaning these compounds can be more toxic to cancer cells than to normal, healthy cells, a highly desirable trait for minimizing side effects in chemotherapy.[6][9]

Experimental Framework: Quantifying Cytotoxicity with the MTT Assay

To compare the potency of a novel compound to a standard drug, a robust, reproducible, and quantitative method is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as an accurate proxy for cell viability and proliferation.[10]

Principle of the MTT Assay: The core of the assay relies on the enzymatic activity of mitochondrial dehydrogenases within living, metabolically active cells. These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[1] Dead or inactive cells lack this enzymatic activity and therefore do not produce the colored product. The amount of purple formazan, which is quantified by measuring its absorbance with a spectrophotometer, is directly proportional to the number of viable cells.[10] A potent cytotoxic agent will result in fewer viable cells and thus a lower absorbance reading.

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h to allow attachment. B 2. Compound Treatment Treat cells with serial dilutions of thiazole derivatives and standard drugs. A->B C 3. Incubation Incubate for a defined period (e.g., 48-72h) to allow compounds to exert their effect. B->C D 4. Add MTT Reagent Add MTT solution to each well. Incubate for 2-4h. C->D E 5. Formazan Formation Viable cells metabolize yellow MTT to purple formazan crystals. D->E F 6. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. E->F G 7. Absorbance Reading Measure absorbance at ~570nm using a microplate reader. F->G H 8. Data Analysis Calculate % viability and determine IC50 values for each compound. G->H

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol for the MTT Cytotoxicity Assay

This protocol provides a self-validating framework for assessing the cytotoxic effects of test compounds.

  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., MCF-7, HepG2) until they reach approximately 80% confluency.

    • Trypsinize the cells, perform a cell count using a hemocytometer or automated cell counter, and calculate the cell density.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to adhere.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each thiazole derivative and standard drug (e.g., Staurosporine, Doxorubicin) in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

    • Carefully remove the old medium from the cell plate and add 100 µL of the medium containing the various compound concentrations to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest DMSO concentration).

  • Incubation:

    • Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments and is dependent on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • At the end of the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2 to 4 hours. During this time, viable cells will convert the MTT into visible purple precipitates.

  • Solubilization of Formazan:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well.

    • Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan, resulting in a homogenous purple solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to determine the IC₅₀ value—the concentration of the compound that causes 50% inhibition of cell growth.[11]

Comparative Cytotoxicity Analysis: Thiazole Derivatives vs. Standard Drugs

The ultimate measure of a compound's potential is its potency relative to existing standards. The IC₅₀ value is the key metric for this comparison; a lower IC₅₀ indicates greater potency. Below is a summary of data synthesized from recent peer-reviewed studies.

Compound/DrugCancer Cell LineIC₅₀ (µM)Comparison to StandardReference
Thiazole Derivative 4c MCF-7 (Breast)2.57 ± 0.16 More Potent[1][2]
Staurosporine (Standard)MCF-7 (Breast)6.77 ± 0.41-[1][2]
Thiazole Derivative 4c HepG2 (Liver)7.26 ± 0.44 Comparable Potency[1][2]
Staurosporine (Standard)HepG2 (Liver)8.4 ± 0.51-[1][2]
Thiazole Derivative 8 MCF-7 (Breast)3.36 µg/ml More Potent[7]
Staurosporine (Standard)MCF-7 (Breast)5.25 µg/ml-[7]
Thiazole Derivative 6a OVCAR-4 (Ovarian)1.569 ± 0.06 Highly Potent[8]
Cu(L3)Cl₂ (Thiazole Complex) MCF-7 (Breast)82.64 Selectively Active[9]
Cu(L3)Cl₂ (Thiazole Complex) L929 (Normal Fibroblast)185.86Less Toxic to Normal Cells[9]

Analysis of Experimental Data:

The data clearly demonstrates the potent cytotoxic potential of novel thiazole derivatives.

  • Superior Potency: In studies on the MCF-7 breast cancer cell line, the thiazole derivative 4c exhibited an IC₅₀ value of 2.57 µM, making it over twice as potent as the standard drug Staurosporine (IC₅₀ = 6.77 µM).[1][2] Similarly, compound 8 also showed higher activity than Staurosporine against the same cell line.[7]

  • High Potency in Other Cancers: The derivative 6a displayed remarkable potency against the OVCAR-4 ovarian cancer cell line with an IC₅₀ of just 1.569 µM, highlighting its potential against difficult-to-treat cancers.[8]

  • Comparable Efficacy: Against the HepG2 liver cancer cell line, compound 4c showed an IC₅₀ of 7.26 µM, which is comparable to, and slightly better than, Staurosporine (IC₅₀ = 8.4 µM), indicating a broad spectrum of activity.[1][2]

  • Selective Cytotoxicity: The copper-thiazole complex Cu(L3)Cl₂ provides an excellent example of cancer cell selectivity. Its IC₅₀ against MCF-7 cancer cells (82.64 µM) was significantly lower than its IC₅₀ against L929 normal fibroblast cells (185.86 µM), indicating it is more than twice as toxic to the cancer cells, a crucial feature for a promising drug candidate.[9]

Mechanistic Insights: A Deeper Look at Compound 4c

Understanding how a compound works is as important as knowing that it works. Compound 4c from the study by Al-Warhi et al. serves as an excellent case study for the multi-faceted mechanisms of thiazole derivatives.[1][2]

  • Kinase Inhibition: The uncontrolled growth of many tumors is driven by signaling pathways regulated by kinase enzymes. Compound 4c was tested for its ability to inhibit VEGFR-2, a key kinase that promotes angiogenesis (the formation of new blood vessels that feed a tumor). The results showed that 4c inhibited VEGFR-2 with an IC₅₀ of 0.15 µM. While the standard drug Sorafenib was more potent (IC₅₀ = 0.059 µM), this result confirms that 4c directly targets a clinically relevant cancer pathway.[1][2]

  • Cell Cycle Disruption: Further analysis revealed that treatment with compound 4c caused MCF-7 cells to arrest in the G1/S phase of the cell cycle.[2] This prevents the cells from replicating their DNA and progressing towards division. Furthermore, it led to a significant accumulation of cells in the pre-G1 phase, which is a hallmark of apoptosis, indicating the compound effectively triggers programmed cell death.[2]

VEGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Thiazole Thiazole Derivative 4c Thiazole->VEGFR2 INHIBITS

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Thiazole Derivative 4c.

Conclusion and Future Perspectives

The experimental data presented provides compelling evidence that thiazole derivatives are a highly promising class of anticancer compounds. Specific derivatives have demonstrated cytotoxic potency that is not only comparable but in some cases superior to that of standard drugs like Staurosporine across multiple cancer cell lines.[1][7]

Their strength lies in their chemical tractability and their ability to engage with a wide range of biological targets, leading to multifaceted mechanisms of action including kinase inhibition, cell cycle arrest, and apoptosis induction.[2][3] The observed selectivity for cancer cells over normal cells in some derivatives is particularly encouraging for the development of therapies with improved safety profiles.[9]

While these in vitro results are foundational, they are the first step. The logical progression for these promising compounds involves comprehensive preclinical development, including in vivo efficacy studies in animal models, detailed pharmacokinetic and pharmacodynamic profiling, and extensive toxicology screening. Structure-activity relationship (SAR) studies will also be crucial to optimize the potency and selectivity of these lead compounds, paving the way for the next generation of thiazole-based cancer therapeutics.

References

  • Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Ayaz, M., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. Available at: [Link]

  • Dahiya, R., & Fuloria, N. K. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

  • Journal of Medicinal Chemistry. (2026). Ahead of Print. ACS Publications. Available at: [Link]

  • Al-Warhi, T., et al. (2023). (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. Available at: [Link]

  • Ali, O. A. M., et al. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. Available at: [Link]

  • Lask-Shimon, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. Available at: [Link]

  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024). Bentham Science. Available at: [Link]

  • de Oliveira, C. S., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. Available at: [Link]

  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Alanazi, A. M., et al. (2021). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PubMed Central. Available at: [Link]

  • Chylewska, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. Available at: [Link]

  • Ma, F. F., et al. (2023). (PDF) Guideline for anticancer assays in cells. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to Docking Thiazole Derivatives in the Tubulin Colchicine Binding Site

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tubulin's Colchicine Site as a Prized Target in Oncology

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for several cellular processes, including mitosis, cell motility, and intracellular transport.[1] Their critical role in cell division makes them a prime target for the development of anticancer therapeutics.[1] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2]

The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a key regulatory site for microtubule polymerization.[3] Inhibitors that bind to this site, such as the natural product colchicine, prevent the curved tubulin dimer from adopting the straight conformation necessary for microtubule formation.[3][4] A significant advantage of targeting the colchicine site is that its inhibitors are often less susceptible to multidrug resistance mechanisms, a common challenge with other classes of tubulin inhibitors like taxanes and vinca alkaloids.[2][5]

Thiazole derivatives have emerged as a versatile and potent class of heterocyclic compounds that target the colchicine binding site.[1][6] Their structural versatility allows for the exploration of a wide chemical space to optimize binding affinity and anticancer activity.[7] This guide will compare different series of thiazole derivatives, elucidate their binding modes through molecular docking studies, and provide a standardized protocol for researchers to conduct their own computational evaluations.

Comparative Analysis of Thiazole Derivatives

Several studies have demonstrated the potential of thiazole derivatives as tubulin polymerization inhibitors. A comparative look at their biological activity and in silico binding characteristics reveals key structure-activity relationships.

Performance Metrics: Cytotoxicity and Tubulin Polymerization Inhibition

The efficacy of different thiazole scaffolds can be initially assessed by their half-maximal inhibitory concentrations (IC50) against various cancer cell lines and their direct ability to inhibit tubulin polymerization.

Compound SeriesRepresentative CompoundCancer Cell LineCytotoxicity IC50 (µM)Tubulin Polymerization IC50 (µM)Reference CompoundReference Tubulin IC50 (µM)
2,4-Disubstituted Thiazoles7c MCF-73.35 ± 0.22.00 ± 0.12Combretastatin A-42.96 ± 0.18
2,4-Disubstituted Thiazoles9a MCF-74.01 ± 0.32.38 ± 0.14Combretastatin A-42.96 ± 0.18
Thiazole-Naphthalene Derivatives5b MCF-70.48 ± 0.033.3Colchicine9.1
Thiazole-Naphthalene Derivatives5b A5490.97 ± 0.133.3Colchicine9.1

Data synthesized from multiple sources.[1][8][9][10]

From this data, it is evident that both the 2,4-disubstituted thiazoles and the thiazole-naphthalene derivatives exhibit potent anticancer activity. Notably, compounds 7c and 9a show tubulin polymerization inhibition superior to that of the well-established inhibitor Combretastatin A-4.[8][9] The thiazole-naphthalene derivative 5b demonstrates remarkable cytotoxicity with sub-micromolar IC50 values and potent tubulin polymerization inhibition.[1][10]

In Silico Analysis: Binding Modes and Key Interactions

Molecular docking studies provide critical insights into how these thiazole derivatives occupy the colchicine binding site and the specific amino acid residues they interact with. A recurring theme is the mimicry of the binding mode of colchicine and Combretastatin A-4, where a trimethoxyphenyl (TMP) moiety or a bioisostere buries itself deep within a hydrophobic pocket on the β-tubulin subunit.[6][11]

Key Interacting Residues in the Colchicine Binding Site:

  • β-Cys241: Often forms a crucial hydrogen bond with the ligand.[12]

  • β-Leu242, β-Ala250, β-Val318, β-Ile378: Form a hydrophobic pocket that accommodates phenyl rings.[11]

  • α-Thr179: Can form hydrogen bonds, bridging the α and β subunits.[4]

  • β-Asn101: Capable of forming hydrogen bonds with suitable functional groups.[13]

The thiazole ring itself plays a significant role in orienting the side chains for optimal interactions and can participate in various non-covalent interactions, including σ-hole bonding through its sulfur atom.[6] The 4-(3,4,5-trimethoxyphenyl) moiety present in many active derivatives effectively mimics the A-ring of colchicine, anchoring the molecule in the hydrophobic pocket.[6][8]

The following diagram illustrates the key interactions of a potent thiazole derivative within the colchicine binding site.

cluster_ligand Thiazole Derivative cluster_tubulin Tubulin Residues Thiazole Thiazole Core TMP Trimethoxyphenyl (TMP) Moiety Thiazole->TMP linked to SideChain Variable Side Chain Thiazole->SideChain positions Leu242 β-Leu242 TMP->Leu242 Hydrophobic Interaction Ala250 β-Ala250 TMP->Ala250 Hydrophobic Interaction Cys241 β-Cys241 SideChain->Cys241 H-Bond Asn101 β-Asn101 SideChain->Asn101 H-Bond Thr179 α-Thr179 SideChain->Thr179 H-Bond A 1. Protein Preparation (PDB: 4O2B) C 3. Grid Generation (Centering on Colchicine Site) A->C B 2. Ligand Preparation (Thiazole Derivatives & Colchicine) D 4. Docking Validation (Re-docking of Colchicine) B->D E 5. Docking of Thiazole Derivatives B->E C->D C->E D->E Validation Successful F 6. Analysis of Results (Binding Energy & Interactions) E->F

Caption: A validated workflow for docking studies of tubulin inhibitors.

Detailed Step-by-Step Methodology

Step 1: Protein Preparation

  • Action: Obtain the crystal structure of tubulin in complex with a colchicine-site ligand. A commonly used structure is PDB ID: 4O2B. [9]* Causality: Starting with a high-quality, experimentally determined structure is crucial for the accuracy of the docking study. The co-crystallized ligand helps in identifying the precise location and conformation of the binding site.

  • Protocol:

    • Download the PDB file from the Protein Data Bank.

    • Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), remove water molecules and any non-essential ions.

    • Add hydrogen atoms and assign correct bond orders.

    • Perform a restrained minimization of the protein structure to relieve any steric clashes. This should be done cautiously to avoid significant deviation from the crystal structure.

Step 2: Ligand Preparation

  • Action: Prepare 2D or 3D structures of the thiazole derivatives to be docked. Also, prepare the structure of a known inhibitor like colchicine or the co-crystallized ligand for validation.

  • Causality: Ligands must be in a chemically correct, low-energy 3D conformation with appropriate protonation states to allow for accurate docking.

  • Protocol:

    • Draw the 2D structures of the thiazole derivatives or obtain them from a database.

    • Convert the 2D structures to 3D.

    • Generate possible ionization states at a physiological pH (e.g., 7.4 ± 1.0).

    • Perform a conformational search and energy minimization for each ligand.

Step 3: Grid Generation

  • Action: Define the docking grid, which is the three-dimensional box within which the docking algorithm will search for binding poses.

  • Causality: The grid must encompass the entire colchicine binding site to allow the ligand to explore all possible binding orientations.

  • Protocol:

    • Center the grid on the co-crystallized ligand or known key residues of the colchicine binding site. [11] 2. Set the grid box dimensions to be large enough to accommodate the ligands, typically around 20 Å in each dimension. [11] Step 4: Docking Validation (Self-Validation)

  • Action: Re-dock the co-crystallized ligand (or a known active compound like colchicine) into the prepared protein structure.

  • Causality: This step is critical for validating the docking protocol. If the protocol can accurately reproduce the experimentally observed binding pose of a known ligand (typically with an RMSD < 2.0 Å), it increases the confidence in the predicted poses of the novel compounds.

  • Protocol:

    • Dock the known inhibitor using the prepared grid and docking parameters.

    • Compare the predicted binding pose with the experimental pose from the crystal structure.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose.

Step 5: Docking of Thiazole Derivatives

  • Action: Dock the prepared library of thiazole derivatives into the validated grid.

  • Causality: This is the core of the experiment, where the potential binding modes and affinities of the novel compounds are predicted.

  • Protocol:

    • Use a suitable docking algorithm (e.g., Glide, AutoDock Vina).

    • Retain a reasonable number of top-scoring poses for each ligand for further analysis.

Step 6: Analysis of Results

  • Action: Analyze the docking results, focusing on the predicted binding energies (scoring functions) and the specific interactions between the ligands and the protein.

  • Causality: The analysis aims to identify the most promising candidates and to understand the structural basis for their predicted activity, which can guide further lead optimization.

  • Protocol:

    • Rank the compounds based on their docking scores (e.g., Glide GScore, MM-GBSA binding free energy). [11] 2. Visually inspect the binding poses of the top-ranked compounds.

    • Identify and catalog the key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with the residues of the colchicine binding site.

    • Compare the binding modes of the thiazole derivatives with that of the reference compound (e.g., colchicine, Combretastatin A-4).

Conclusion and Future Directions

The docking studies of thiazole derivatives in the tubulin colchicine binding site have consistently demonstrated their potential as potent anticancer agents. The insights gained from these computational models, when coupled with experimental validation, provide a powerful platform for rational drug design. The most successful derivatives often feature a moiety that effectively occupies the hydrophobic pocket of the β-tubulin subunit, while the thiazole core acts as a scaffold to present other functional groups for hydrogen bonding and other interactions.

Future research should focus on synthesizing and testing the top-ranked compounds from in silico screening. Further optimization could involve modifying the side chains to enhance interactions with key residues like β-Cys241 and α-Thr179. Advanced computational techniques, such as molecular dynamics simulations, can provide a more dynamic picture of the ligand-protein interactions and help in refining the lead compounds. [11]

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, M. G. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Available at: [Link]

  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, M. G. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, M. G. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. ResearchGate. Available at: [Link]

  • Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. National Center for Biotechnology Information. Available at: [Link]

  • Docking Study of Ligands into the Colchicine Binding Site of Tubulin. ResearchGate. Available at: [Link]

  • Docking of compounds on colchicine-binding site of tubulin (a) 2D... ResearchGate. Available at: [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Publications. Available at: [Link]

  • Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. National Center for Biotechnology Information. Available at: [Link]

  • Tubulin polymerisation inhibitory activities of 5b and colchicine.... ResearchGate. Available at: [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. Available at: [Link]

  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Publications. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.